BLT-1
Description
Propriétés
IUPAC Name |
[(Z)-(2-hexylcyclopentylidene)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3S/c1-2-3-4-5-7-10-8-6-9-11(10)14-15-12(13)16/h10H,2-9H2,1H3,(H3,13,15,16)/b14-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGUSBISUVLUJF-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCC1=NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC\1CCC/C1=N/NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BLT-1
Introduction
The designation "BLT-1" is associated with two distinct molecular entities in biomedical research, leading to potential ambiguity. This guide provides a comprehensive technical overview of the core mechanism of action for both, tailored for researchers, scientists, and drug development professionals. The first section details Block Lipid Transport-1 (this compound) , a chemical inhibitor of the Scavenger Receptor, Class B, Type I (SR-BI). The second section describes the Leukotriene B4 Receptor 1 (BLT1) , a G-protein coupled receptor integral to inflammatory signaling.
Section 1: Block Lipid Transport-1 (this compound), an Inhibitor of SR-BI
Block Lipid Transport-1 (this compound) is a selective, potent, and reversible small molecule inhibitor of the Scavenger Receptor, Class B, Type I (SR-BI).[1][2] It is a thiosemicarbazone copper chelator that has been instrumental in elucidating the function of SR-BI in lipid metabolism and virology.
Core Mechanism of Action
The primary mechanism of action of this compound is the inhibition of lipid transfer mediated by SR-BI.[1][3] SR-BI facilitates the selective uptake of lipids, such as cholesteryl esters (CE), from high-density lipoproteins (HDL) into cells, a crucial step in reverse cholesterol transport.[2][4] this compound specifically blocks this lipid transport function.[3]
An interesting aspect of this compound's mechanism is that it does not block the binding of HDL particles to the SR-BI receptor. In fact, studies have shown that this compound can enhance the binding affinity of HDL for SR-BI.[3] This suggests that this compound decouples the process of lipoprotein binding from the subsequent lipid transfer, making it a valuable tool to study the specific transport function of the receptor. The inhibitory activity is critically dependent on its thiosemicarbazone structure, particularly the sulfur atom.[2] this compound is also known to inhibit the entry of Hepatitis C Virus (HCV) into cells, a process that is dependent on SR-BI.[1]
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified in various assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency.
| Assay Description | Cell Line / System | Measured Activity | IC₅₀ Value | Reference |
| DiI-HDL Uptake Inhibition | ldlA[mSR-BI] cells | Lipid Uptake | 60 nM | [1] |
| [³H]CE-HDL Uptake Inhibition | ldlA[mSR-BI] cells | Selective Lipid Uptake | 110 nM | [1] |
| [³H]CE-HDL Uptake Inhibition | mSR-BI-containing liposomes | Selective Lipid Uptake | 57 nM | [1] |
| Hepatitis C Virus (HCV) Entry Inhibition | Huh 7.5.1 cells | Viral Entry | 0.96 µM (960 nM) | [1] |
Experimental Protocols: SR-BI Mediated Lipid Uptake Assay
A key experiment to determine this compound activity is the cell-based lipid uptake assay using fluorescently labeled HDL.
Objective: To quantify the inhibition of SR-BI-mediated lipid uptake from HDL by this compound.
Materials:
-
ldlA[mSR-BI] cells (CHO cells deficient in LDL receptors, overexpressing murine SR-BI).
-
DiI-HDL: HDL labeled with the fluorescent lipid analog DiI.
-
This compound compound.
-
Assay medium (e.g., Ham's F-12 medium with 0.5% BSA).
-
Multi-well plates (e.g., 96-well).
-
Fluorescence plate reader.
Methodology:
-
Cell Plating: Seed ldlA[mSR-BI] cells in 96-well plates and grow to confluence.
-
Compound Pre-incubation: Aspirate growth medium and wash cells. Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) in assay medium for 1 hour at 37°C.[2]
-
Lipid Uptake: Add DiI-HDL (e.g., 10 µg protein/mL) to each well, in the continued presence of this compound or control. Incubate for 2 hours at 37°C.[2]
-
Washing: Aspirate the medium and wash the cells multiple times with a cold wash buffer (e.g., PBS with 0.5% BSA) to remove unbound DiI-HDL.
-
Fluorescence Measurement: Lyse the cells and measure the incorporated DiI fluorescence using a plate reader (Excitation/Emission ~549/565 nm).[5]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of the Molecular Target of Small Molecule Inhibitors of HDL Receptor SR-BI Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 4. SR-B1 — Koehler Lab [koehlerlab.org]
- 5. A Small Molecule Inhibitor of Scavenger Receptor BI-mediated Lipid Uptake—Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
BLT-1: A Selective SR-BI Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scavenger receptor class B type I (SR-BI) is a crucial membrane receptor involved in the regulation of cholesterol and lipoprotein metabolism. It facilitates the selective uptake of cholesteryl esters from high-density lipoproteins (HDL) into cells and also mediates cholesterol efflux from cells to HDL. Given its central role in reverse cholesterol transport, SR-BI has emerged as a significant target for therapeutic intervention in cardiovascular diseases and other metabolic disorders. BLT-1 (Blocker of Lipid Transport-1) is a potent and selective small molecule inhibitor of SR-BI. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.
Mechanism of Action
This compound, a thiosemicarbazone, selectively inhibits the lipid transport functions of SR-BI.[1] Its primary mechanism involves the inhibition of the transfer of lipids, such as cholesteryl esters and the fluorescent dye DiI, from HDL to cells.[1] Interestingly, while this compound potently blocks lipid uptake, it has been shown to unexpectedly enhance the binding of HDL to SR-BI. This suggests a mechanistic decoupling of HDL binding and lipid transport processes mediated by the receptor. The inhibitory effect of this compound is specific to the SR-BI pathway and does not interfere with other cellular processes like clathrin-dependent endocytosis.[1]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified in various cellular and in vitro models. The half-maximal inhibitory concentration (IC50) values vary depending on the assay and cell type used.
| Assay | Cell Line / System | IC50 Value | Reference |
| DiI-HDL Uptake | ldlA[mSR-BI] cells | 60 nM | [1] |
| [3H]CE-HDL Uptake | ldlA[mSR-BI] cells | 110 nM | [1] |
| [3H]CE-HDL Uptake (in liposomes) | mSR-BI-t1-containing liposomes | 57 nM (in cells), 98 nM (in liposomes) | [1] |
| HCV Entry | Huh 7.5.1 cells | 0.96 µM | [1] |
| Cell Proliferation | MDA-MB-231 cells | Significant inhibition at 50, 75, and 100 nM | |
| Cell Viability (3 hr treatment) | MCF-7 cells | 55 nM | |
| Cell Viability (3 hr treatment) | MDA-MB-468 cells | 48 nM |
Experimental Protocols
DiI-HDL Uptake Assay
This assay measures the uptake of the fluorescent lipid analog DiI, incorporated into HDL particles, by cells expressing SR-BI.
Materials:
-
ldlA[mSR-BI] cells (Chinese Hamster Ovary cells deficient in LDL receptor and overexpressing murine SR-BI)
-
DiI-labeled HDL (DiI-HDL)
-
This compound
-
Cell culture medium (e.g., Ham's F-12) with appropriate supplements
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed ldlA[mSR-BI] cells in multi-well plates and allow them to adhere and grow to a desired confluency (typically 80-90%).
-
This compound Pre-incubation: Prepare serial dilutions of this compound in cell culture medium. Remove the growth medium from the cells and add the medium containing different concentrations of this compound. Incubate for a specific period (e.g., 1 hour) at 37°C. Include a vehicle control (e.g., DMSO) without this compound.
-
DiI-HDL Incubation: Add DiI-HDL to each well at a final concentration of 10 µg protein/mL. To determine non-specific uptake, include control wells with a 40-fold excess of unlabeled HDL.
-
Incubation: Incubate the cells with DiI-HDL for 2 hours at 37°C.
-
Washing: After incubation, remove the medium and wash the cells multiple times with cold PBS to remove unbound DiI-HDL.
-
Quantification:
-
Plate Reader: Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader.
-
Flow Cytometry: Detach the cells and analyze the cellular fluorescence using a flow cytometer.
-
-
Data Analysis: Subtract the non-specific uptake from all readings. Normalize the data to the vehicle control (100% uptake). Plot the percentage of DiI-HDL uptake against the concentration of this compound and determine the IC50 value using a suitable curve-fitting software.
[3H]-Cholesteryl Oleate HDL Uptake Assay
This assay measures the uptake of radiolabeled cholesteryl ester from HDL.
Materials:
-
ldlA[mSR-BI] cells
-
[3H]-cholesteryl oleate labeled HDL ([3H]CE-HDL)
-
This compound
-
Cell culture medium
-
PBS
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding and this compound Treatment: Follow the same procedure as for the DiI-HDL uptake assay.
-
[3H]CE-HDL Incubation: Add [3H]CE-HDL to each well. Include controls for non-specific uptake with excess unlabeled HDL.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Washing: Wash the cells thoroughly with cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific counts. Determine the IC50 of this compound as described for the DiI-HDL uptake assay.
Cholesterol Efflux Assay
This assay measures the ability of cells to efflux radiolabeled cholesterol to an acceptor like HDL.
Materials:
-
Cells (e.g., macrophages, CHO cells)
-
[3H]-cholesterol
-
HDL (acceptor)
-
This compound
-
Cell culture medium
-
Serum-free medium
-
PBS
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Labeling: Incubate cells with medium containing [3H]-cholesterol for 24-48 hours to label the intracellular cholesterol pools.
-
Equilibration: Wash the cells and incubate in serum-free medium for 18-24 hours to allow the [3H]-cholesterol to equilibrate within the cell.
-
This compound Treatment: Pre-incubate the cells with various concentrations of this compound in serum-free medium for 1 hour.
-
Efflux: Add HDL (the cholesterol acceptor) to the medium and incubate for 4-6 hours.
-
Sample Collection: Collect the medium and lyse the cells.
-
Scintillation Counting: Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as: (counts in medium / (counts in medium + counts in cells)) * 100. Plot the percentage of efflux against the this compound concentration to determine its inhibitory effect.
Signaling Pathways and Experimental Workflows
SR-BI activation by HDL initiates intracellular signaling cascades that are important for cellular function. This compound, by inhibiting SR-BI's lipid transport function, is expected to modulate these downstream pathways.
SR-BI Signaling Pathway
SR-BI-mediated signaling is known to involve the activation of Src family kinases, which in turn can activate the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for cell survival, proliferation, and migration.
Caption: SR-BI signaling pathway activated by HDL and inhibited by this compound.
Experimental Workflow for Assessing this compound Activity
The general workflow to characterize the inhibitory effect of this compound on SR-BI function involves a series of in vitro cellular assays.
Caption: General experimental workflow for evaluating this compound's inhibitory activity.
Conclusion
This compound stands as a valuable pharmacological tool for investigating the multifaceted roles of SR-BI in lipid metabolism and associated signaling pathways. Its high potency and selectivity make it an excellent probe for dissecting the molecular mechanisms of SR-BI-mediated lipid transport. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies, ultimately contributing to a deeper understanding of SR-BI biology and the development of novel therapeutics targeting this receptor.
References
A Technical Guide to BLT-1 and its Impact on High-Density Lipoprotein (HDL) Lipid Transfer via the SR-BI Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the small molecule inhibitor, Blocker of Lipid Transport-1 (BLT-1), and its specific, complex interaction with the Scavenger Receptor Class B Type I (SR-BI). SR-BI is a critical receptor in high-density lipoprotein (HDL) metabolism and reverse cholesterol transport. Understanding the mechanism of this compound offers profound insights into the fundamental biology of lipid transfer and presents a valuable tool for the development of novel therapeutics targeting cardiovascular disease.
It is crucial to distinguish Blocker of Lipid Transport-1 (this compound) from the similarly named Leukotriene B4 Receptor 1 (also abbreviated as BLT1) . The latter is a G-protein coupled receptor involved in inflammatory signaling pathways and is functionally distinct from the SR-BI inhibitor discussed in this guide.[1][2][3]
The Role of SR-BI in Reverse Cholesterol Transport
Reverse cholesterol transport (RCT) is a critical physiological process for removing excess cholesterol from peripheral tissues, including macrophage foam cells in atherosclerotic plaques, and transporting it to the liver for excretion.[4][5] High-density lipoprotein (HDL) is the primary vehicle for this process.[6][7] The SR-BI receptor is a key player at two ends of this pathway: it facilitates the efflux of free cholesterol from cells to HDL particles and mediates the selective uptake of cholesteryl esters from HDL into hepatocytes.[8][9][10][11] This bidirectional lipid flux is essential for maintaining cholesterol homeostasis.[8]
Caption: The Reverse Cholesterol Transport (RCT) pathway.
This compound: A Specific Inhibitor of SR-BI Lipid Transfer
This compound was identified through high-throughput screening as a potent small molecule inhibitor of SR-BI-mediated lipid transport.[12] It effectively blocks both the selective uptake of lipids (e.g., cholesteryl esters) from HDL into cells and the efflux of free cholesterol from cells to HDL.[12] The action of this compound is highly specific to the SR-BI pathway and does not interfere with other cellular processes like receptor-mediated endocytosis.[12]
A surprising and mechanistically significant finding is that while this compound inhibits lipid transport, it simultaneously enhances the binding of HDL to the SR-BI receptor.[12] This suggests that this compound uncouples the processes of lipoprotein binding and lipid flux, providing strong evidence that these are distinct mechanistic steps.[12]
Caption: this compound uncouples HDL binding from lipid transfer at the SR-BI receptor.
Quantitative Data on this compound Activity
Studies have quantified the potent effects of this compound on SR-BI function. This compound inhibits lipid transport in the low nanomolar range.[12] The tables below summarize key findings from literature, primarily using ldlA[mSR-BI] cells, a hamster cell line lacking LDL receptors but engineered to express murine SR-BI.
Table 1: Inhibitory Potency of BLT Compounds on SR-BI-Mediated Lipid Transport
| Compound | IC₅₀ for [³H]CE Uptake | IC₅₀ for [³H]Cholesterol Efflux |
|---|---|---|
| This compound | ~1 µM (IC₉₅) | Correlated with Uptake Inhibition |
| BLT-4 | ~55-60 µM | Correlated with Uptake Inhibition |
Data derived from studies on ldlA[mSR-BI] cells. IC₅₀ represents the half-maximal inhibitory concentration. Data for this compound often reported at near-maximal inhibition (IC₉₅) due to its high potency.[12][13][14]
Table 2: Effect of this compound on HDL Binding to SR-BI
| Condition | Apparent K_d (µg/mL) | B_max (ng HDL/mg cell protein) |
|---|---|---|
| Control (No this compound) | 14.5 ± 2.0 | 700 ± 50 |
| With this compound (1 µM) | 8.4 ± 1.1 | 680 ± 40 |
K_d (dissociation constant) is a measure of binding affinity; a lower K_d indicates higher affinity. B_max represents the maximum number of binding sites. The data shows this compound significantly increases binding affinity without changing the number of receptors.[12][14]
Molecular Mechanism: The Critical Role of Cysteine 384
The inhibitory action of this compound is critically dependent on a specific residue in the exoplasmic domain of the SR-BI protein: Cysteine 384 (Cys384).[8] Site-directed mutagenesis experiments, where Cys384 was replaced with serine (C384S), rendered the SR-BI receptor almost completely resistant to inhibition by this compound.[8] This provides strong evidence that this compound covalently modifies the free thiol group on Cys384, likely forming an irreversible bond that physically obstructs the lipid transfer channel without altering the external HDL binding domain.[8]
Key Experimental Protocols
The characterization of this compound and its effects on SR-BI relies on a set of robust cell-based assays. The general workflow involves cell culture, incubation with labeled lipoproteins in the presence or absence of the inhibitor, and subsequent measurement of radioactivity or fluorescence.
Caption: Experimental workflow for characterizing SR-BI inhibitors like this compound.
SR-BI-Mediated Selective Lipid Uptake Assay
-
Cell Culture: Plate ldlA[mSR-BI] cells in multi-well plates and grow to confluence.
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in serum-free media for a specified time (e.g., 1-2 hours) at 37°C.
-
Lipid Uptake: Add HDL labeled with a non-hydrolyzable cholesteryl ester analog, such as [³H]cholesteryl oleoyl ether ([³H]CE), to the cells. To determine receptor-specific uptake, a parallel set of wells includes a 40-fold excess of unlabeled HDL.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.
-
Washing: Aspirate the media and wash the cells extensively with a cold buffer solution (e.g., PBS) to remove unbound HDL.
-
Quantification: Lyse the cells and measure the amount of cell-associated radioactivity using liquid scintillation counting.
-
Analysis: Calculate SR-BI-specific uptake by subtracting the values from the wells with excess unlabeled HDL from the total uptake values. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀.[12][14]
SR-BI-Mediated Cholesterol Efflux Assay
-
Cell Labeling: Incubate ldlA[mSR-BI] cells with [³H]cholesterol for 24-48 hours to allow the label to incorporate into cellular membranes.
-
Equilibration: Wash the cells and incubate in serum-free media to allow for cholesterol pool equilibration.
-
Inhibitor Pre-incubation: Pre-incubate the cells with this compound or vehicle control as described for the uptake assay.
-
Efflux: Add unlabeled HDL as a cholesterol acceptor to the media and incubate for a set time (e.g., 4 hours) at 37°C.
-
Quantification: Collect the media and measure the amount of [³H]cholesterol that has been effluxed from the cells into the media via scintillation counting. Lyse the cells to determine the total [³H]cholesterol remaining.
-
Analysis: Calculate the percentage of cholesterol efflux as (radioactivity in media) / (radioactivity in media + radioactivity in cells) x 100. Determine the effect of this compound on SR-BI-specific efflux.[12][14]
HDL Binding Assay
-
Cell Culture: Grow ldlA[mSR-BI] cells to confluence in multi-well plates.
-
Binding Incubation: Chill the cells to 4°C to inhibit lipid transfer and endocytosis. Incubate the cells with varying concentrations of radiolabeled ¹²⁵I-HDL in the presence or absence of a fixed concentration of this compound.
-
Washing: Wash the cells thoroughly with a cold buffer to remove unbound ¹²⁵I-HDL.
-
Quantification: Lyse the cells and measure the cell-associated radioactivity using a gamma counter.
-
Analysis: Perform saturation binding analysis to calculate the dissociation constant (K_d) and the maximal number of binding sites (B_max) using Scatchard analysis or non-linear regression.[12][14]
Implications for Research and Drug Development
This compound has been an invaluable pharmacological tool for dissecting the mechanism of SR-BI. Its ability to separate HDL binding from lipid transfer has been instrumental in confirming that these are distinct, sequential steps in SR-BI function.[12]
From a drug development perspective, modulating SR-BI activity is a potential strategy for treating atherosclerosis. While inhibiting SR-BI's hepatic uptake of HDL cholesterol might raise plasma HDL levels, this could be detrimental by impairing the final step of RCT. Conversely, enhancing SR-BI-mediated cholesterol efflux in peripheral tissues could be atheroprotective. The complex, dual role of SR-BI makes therapeutic targeting challenging.
Furthermore, off-target effects of inhibitors must be considered. For instance, this compound has been shown to be a copper-chelating agent, which can induce developmental defects in zebrafish models, an effect unrelated to its SR-BI activity.[15] This highlights the need for developing highly specific modulators of SR-BI for any potential therapeutic application.
Conclusion
Blocker of Lipid Transport-1 is a potent and specific inhibitor of the HDL receptor SR-BI. Its unique mechanism, which involves the irreversible inhibition of bidirectional lipid transfer while simultaneously enhancing HDL binding, has provided fundamental insights into the function of this key receptor in cholesterol metabolism. The critical role of the Cys384 residue points to a covalent modification mechanism that obstructs the receptor's lipid transfer channel. While this compound itself may have limitations for therapeutic use due to off-target effects, it remains a cornerstone research tool for scientists and professionals working to unravel the complexities of HDL metabolism and develop new strategies to combat cardiovascular disease.
References
- 1. DSpace [repository.upenn.edu]
- 2. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]
- 5. The role of reverse cholesterol transport in animals and humans and relationship to atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDL and Reverse Cholesterol Transport: Basic Mechanisms and their Roles in Vascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to Lipids and Lipoproteins - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taari.mcmaster.ca [taari.mcmaster.ca]
- 10. Receptors and lipid transfer proteins in HDL metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of the HDL receptor SR-BI on lipoprotein metabolism and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of chemical inhibitors of the selective transfer of lipids mediated by the HDL receptor SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-inhibition of SR-BI- and ABCA1-mediated cholesterol transport by the small molecules BLT-4 and glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. This compound, a specific inhibitor of the HDL receptor SR-BI, induces a copper-dependent phenotype during zebrafish development - PubMed [pubmed.ncbi.nlm.nih.gov]
BLT-1 as a Thiosemicarbazone Copper Chelator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BLT-1 (Block Lipid Transport-1) is a potent small molecule identified as a selective inhibitor of Scavenger Receptor B, type 1 (SR-BI). Structurally, it is a thiosemicarbazone, a class of compounds known for their metal-chelating properties, particularly with copper. This dual functionality—inhibiting lipid transport and chelating copper—makes this compound a significant tool for research in lipid metabolism, parasitology, and potentially oncology. This technical guide provides a comprehensive overview of this compound, focusing on its core mechanisms, quantitative data from key studies, detailed experimental protocols, and visualizations of its associated pathways and workflows.
Introduction to this compound
This compound, chemically known as 2-hexyl-1-cyclopentanone thiosemicarbazone, was discovered through a high-throughput screen for inhibitors of SR-BI-mediated lipid transport.[1] SR-BI is a crucial high-density lipoprotein (HDL) receptor that facilitates the selective uptake of lipids, such as cholesteryl esters, from HDL into cells.[2] By blocking this pathway, this compound serves as a valuable probe for studying the physiological and pathological roles of SR-BI.
Beyond its role as an SR-BI inhibitor, this compound's thiosemicarbazone scaffold confers the ability to chelate divalent metal ions. This copper-chelating activity has been shown to induce distinct biological effects, suggesting a second, SR-BI-independent mechanism of action that warrants consideration in experimental design and data interpretation.[3]
Mechanism of Action
This compound exhibits a dual mechanism of action, stemming from its distinct chemical features.
Inhibition of Scavenger Receptor B, type 1 (SR-BI)
The primary and most well-characterized function of this compound is the selective inhibition of lipid transport mediated by SR-BI.[1] This process is non-competitive with respect to HDL binding; in fact, this compound has been shown to increase the binding affinity of HDL to SR-BI.[2] The inhibitory action is attributed to the covalent modification of a cysteine residue (Cys384) within the extracellular domain of SR-BI, which is thought to be located within a hydrophobic channel necessary for lipid transfer.[4][5] By blocking this channel, this compound effectively prevents the flux of lipids between HDL and the cell.
The inhibition of SR-BI-mediated lipid uptake has significant downstream consequences. Since many organisms and cell types, including certain cancer cells and intracellular parasites, rely on SR-BI for cholesterol acquisition, this compound can impede their proliferation and survival.[3][6]
Copper Chelation
Thiosemicarbazones are well-established chelators of transition metals, forming stable complexes with ions like copper(II).[7] this compound shares this characteristic. This was notably demonstrated in a study using zebrafish embryos, where this compound induced a phenotype characteristic of copper deficiency, including a twisted notochord and defects in melanisation.[3] This effect was independent of SR-BI, highlighting the biological relevance of this compound's copper-chelating properties. The chelation of intracellular copper can disrupt the function of copper-dependent enzymes and interfere with cellular copper homeostasis, leading to oxidative stress and other cytotoxic effects.
Quantitative Data
The biological activity of this compound has been quantified in several studies. The following tables summarize the key inhibitory concentration (IC50) values reported.
Table 1: Inhibition of SR-BI Mediated Lipid Uptake
| Cell Line | Assay | IC50 Value | Reference |
| ldlA[mSR-BI] | DiI-HDL Uptake | 60 nM | [8] |
| ldlA[mSR-BI] | [³H]CE-HDL Uptake | 110 nM | [8] |
| mSR-BI-t1 liposomes | [³H]CE-HDL Uptake | 57 nM (in cells) | [8] |
| mSR-BI-t1 liposomes | [³H]CE-HDL Uptake | 98 nM (in liposomes) | [8] |
| Huh 7.5.1 cells | HCV Entry | 0.96 µM | [8] |
Table 2: Inhibition of Apicomplexan Parasite Replication
| Parasite Species | Host Cell | Concentration | Replication Inhibition | Reference |
| Toxoplasma gondii | BUVEC | 1 µM | 90.80% | [3] |
| Toxoplasma gondii | BUVEC | 2 µM | 97.99% | [3] |
| Neospora caninum | BUVEC | 2 µM | 64.59% | [3] |
| Besnoitia besnoiti | BUVEC | 2 µM | 47.24% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound (2-hexyl-1-cyclopentanone thiosemicarbazone)
This protocol is a generalized procedure for the synthesis of thiosemicarbazones via condensation, adapted for this compound.
Materials:
-
2-hexyl-cyclopentanone
-
Thiosemicarbazide
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolve thiosemicarbazide (1 molar equivalent) in ethanol in the round-bottom flask. Gentle heating may be required to achieve full dissolution.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add 2-hexyl-cyclopentanone (1 molar equivalent) to the flask.
-
Attach the reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
The product, this compound, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Dry the final product under vacuum and characterize using NMR, Mass Spectrometry, and IR spectroscopy.
Assay for SR-BI-Mediated Lipid Uptake (DiI-HDL)
This fluorometric assay measures the uptake of the fluorescent lipid DiI from labeled HDL particles into cells.
Materials:
-
Cells expressing SR-BI (e.g., ldlA[mSR-BI] cells)
-
Control cells with low/no SR-BI expression (e.g., ldlA-7 cells)
-
DiI-labeled HDL (DiI-HDL)
-
This compound stock solution (in DMSO)
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate and grow to desired confluency.
-
Pre-incubate the cells with various concentrations of this compound (or DMSO vehicle control) in culture medium for 1 hour at 37°C.
-
Add DiI-HDL to each well at a final concentration of ~10 µg/mL.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Aspirate the medium and wash the cells three times with cold PBS to remove unbound DiI-HDL.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the lysate to a microplate.
-
Measure the fluorescence intensity using a fluorometer with excitation/emission wavelengths appropriate for DiI (e.g., ~549/565 nm).
-
Calculate SR-BI-specific uptake by subtracting the fluorescence values from control cells (ldlA-7) from those of SR-BI expressing cells (ldlA[mSR-BI]).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Evaluation of Copper Chelation by UV-Vis Spectroscopy
This method observes the spectral changes of this compound upon the addition of copper, indicating complex formation.
Materials:
-
This compound solution of known concentration (in a suitable solvent like DMSO or ethanol)
-
Copper(II) chloride or Copper(II) sulfate solution of known concentration
-
Buffer solution (e.g., HEPES or Tris at physiological pH)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Record the UV-Vis absorption spectrum of the this compound solution alone from ~200-800 nm.
-
Perform a titration by adding incremental amounts of the copper(II) solution to the this compound solution in the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate.
-
Record the UV-Vis spectrum after each addition.
-
Observe the changes in the absorption spectrum. The formation of a this compound-copper complex will typically result in the appearance of new absorption bands (often in the visible region, leading to a color change) and isosbestic points.
-
Plot the change in absorbance at a specific wavelength (corresponding to the complex) against the molar ratio of copper to this compound. This can be used to determine the stoichiometry of the complex.
-
By applying appropriate binding models and equations (e.g., Benesi-Hildebrand method), the binding or association constant (Ka) can be estimated from the titration data.
Conclusion
This compound is a multifaceted research tool with significant implications for several fields of study. Its well-defined role as a selective inhibitor of SR-BI makes it indispensable for investigating lipid metabolism and the functions of HDL. Furthermore, its inherent nature as a thiosemicarbazone copper chelator presents an additional layer of biological activity that must be considered. The quantitative data and detailed protocols provided in this guide are intended to facilitate rigorous and well-controlled investigations into the dual mechanisms of this compound, ultimately enabling a deeper understanding of the complex biological systems it perturbs. Further research is warranted to quantify the copper-binding affinity of this compound and to fully elucidate the downstream signaling consequences of its copper chelation activity.
References
- 1. "Mechanisms of Copper Deficiency in the Zebrafish Embryo" by Erik Madsen [openscholarship.wustl.edu]
- 2. Protocol to detect neutral lipids with BODIPY staining in myeloid-derived suppressor cells in mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a specific inhibitor of the HDL receptor SR-BI, induces a copper-dependent phenotype during zebrafish development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. bu.edu [bu.edu]
- 7. mdpi.com [mdpi.com]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
Introduction: The Emergence of a Key Inflammatory Mediator
An In-Depth Technical Guide to the Discovery and Initial Characterization of BLT-1
Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway.[1][2] For decades after its discovery, LTB4 was recognized for its role in a wide variety of inflammatory disorders, primarily for its powerful chemoattractant effects on leukocytes.[1][3] The biological actions of LTB4 are mediated through specific G-protein-coupled receptors (GPCRs).[2][3] The initial characterization of these receptors led to the identification of a high-affinity receptor, now designated as this compound (Leukotriene B4 Receptor 1).[1][3]
This compound is preferentially expressed on the surface of immune cells, including neutrophils, eosinophils, macrophages, and T lymphocytes.[4][5][6] Its activation by LTB4 triggers a cascade of intracellular signaling events that are crucial for initiating and amplifying the inflammatory response.[4] This central role has made the LTB4/BLT-1 signaling axis an attractive target for the development of novel anti-inflammatory therapeutics for conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.[1][4][5] This guide provides a detailed overview of the discovery, initial pharmacological characterization, and key experimental methodologies used to elucidate the function of this compound.
Discovery, Cloning, and Expression
The identification of this compound as the high-affinity receptor for LTB4 was a significant advancement in understanding inflammatory processes. The gene encoding this compound, LTB4R, is located on human chromosome 14.[7] The discovery was facilitated by molecular cloning techniques based on the functional responses of leukocyte cell lines to LTB4.
Experimental Protocol: Gene Cloning and Heterologous Expression
The characterization of this compound function and pharmacology relies on its expression in recombinant systems, which allows for controlled experiments without confounding factors from other native receptors.
-
cDNA Library Preparation: A cDNA library is first constructed from mRNA isolated from a cell line known to express high levels of this compound, such as human leukocytes or the promyelocytic leukemia cell line HL-60.[8][9]
-
Gene Amplification: The full-length cDNA encoding the this compound protein is amplified from the library using a polymerase chain reaction (PCR) based strategy.[10][11] This involves designing specific oligonucleotide primers based on known sequence information.[11]
-
Vector Subcloning: The amplified LTB4R cDNA is then inserted into a suitable prokaryotic or eukaryotic expression vector.[10][11] These vectors contain the necessary elements for transcription and translation of the gene in the host system.
-
Transformation and Expression: The recombinant vector is introduced into a host cell line, typically Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express the receptor.[12] These cells are then cultured under conditions that promote the high-level expression of the recombinant this compound protein.
-
Membrane Preparation for Assays: For binding and functional assays, membranes from the HEK293 cells expressing this compound are prepared. This involves cell lysis followed by centrifugation to pellet the cell membranes, which are then resuspended in a suitable buffer for storage and subsequent experiments.[12]
Pharmacological Characterization: Binding Profile
The initial characterization of this compound involved defining its binding affinity for its endogenous ligand, LTB4, as well as for various synthetic antagonists. These studies are crucial for understanding the receptor's function and for the development of selective drugs.[8] Label-free liquid chromatography-mass spectrometry (LC-MS)-based binding assays have been developed as a powerful alternative to traditional radioligand methods.[12]
Quantitative Binding Affinity Data
The affinity of a ligand for a receptor is typically expressed as the dissociation constant (Kd) for direct binding or the inhibition constant (Ki) for competitive binding. Lower values indicate higher affinity. The following tables summarize key binding data for human and mouse this compound from equilibrium saturation and competition binding assays.
| Receptor | Ligand | Assay Type | Affinity Constant | Reference |
| Human this compound | Compound 2 (Probe) | Direct Saturation | Kd = 160 ± 14 pM | [13] |
| Human this compound | Compound 1 (Probe) | Direct Saturation | Kd = 5.6 ± 2.3 nM | [13] |
| Mouse this compound | Compound 2 (Probe) | Direct Saturation | Kd = 2.8 ± 0.45 nM | [13] |
Table 1: Dissociation constants (Kd) of probe ligands for this compound.
| Receptor | Competitor | Probe Ligand | Affinity Constant (Ki) | Reference |
| Human this compound | CP-105,696 | Compound 2 | 0.47 nM | [14] |
| Human this compound | CP-195543 | Compound 2 | 1.2 nM | [14] |
| Human this compound | Compound 1 | Compound 2 | 11 nM | [14] |
| Mouse this compound | CP-105,696 | Compound 2 | 1.4 nM | [14] |
| Mouse this compound | CP-195543 | Compound 2 | 3.7 nM | [14] |
Table 2: Inhibition constants (Ki) of this compound antagonists.
Experimental Protocol: LC-MS Based Competition Binding Assay
This method quantifies the binding of small-molecule antagonists to this compound expressed in cell membranes.[12]
-
Reaction Setup: Recombinant human or mouse this compound expressing cell membranes are incubated in a 96-well plate.[12]
-
Equilibration: The membranes are equilibrated with a known concentration of a high-affinity probe ligand (e.g., compound 2) and varying concentrations of the competitor compound (the antagonist being tested). The incubation is typically carried out for several hours at room temperature to ensure equilibrium is reached.[12][15]
-
Separation: The reaction mixture is transferred to a filter plate (e.g., cationic glass fiber filters) and subjected to vacuum filtration. This step rapidly separates the receptor-bound probe ligand from the free, unbound ligand. The filter captures the membranes with bound ligand.[12]
-
Quantitation: The amount of probe ligand bound to the receptor on the filter is quantified using liquid chromatography-mass spectrometry (LC-MS) in selected reaction monitoring mode.[12]
-
Data Analysis: The data are analyzed using nonlinear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the probe ligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 Receptor1 Imaging in Drug Development - CD BioSciences [bioimagingtech.com]
- 5. Pharmacological inhibition of BLT1 diminishes early abdominal aneurysm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]
- 8. Discovery of novel and potent leukotriene B4 receptor antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WikiGenes - LTB4R - leukotriene B4 receptor [wikigenes.org]
- 10. Cloning and expression of Blo t 1, a novel allergen from the dust mite Blomia tropicalis, homologous to cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolating, Cloning, and Sequencing DNA - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Label-Free, LC-MS-Based Assays to Quantitate Small-Molecule Antagonist Binding to the Mammalian BLT1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Role of BLT-1 in Blocking Lipid Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor, Block Lipid Transport-1 (BLT-1), and its role in the inhibition of lipid transport. The document details the mechanism of action of this compound, focusing on its interaction with the Scavenger Receptor Class B Type I (SR-BI). It includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for studying its effects, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target, SR-BI
Block Lipid Transport-1 (this compound) is a potent, selective, small-molecule inhibitor of the Scavenger Receptor Class B Type I (SR-BI).[1] SR-BI is a crucial cell surface receptor involved in the metabolism of high-density lipoprotein (HDL).[2][3] It facilitates the selective uptake of lipids, primarily cholesteryl esters, from HDL into cells, a process central to reverse cholesterol transport.[2][3] SR-BI is highly expressed in the liver and steroidogenic tissues, where it plays a vital role in cholesterol homeostasis and steroid hormone production. Beyond lipid uptake, SR-BI also mediates the efflux of free cholesterol from cells to HDL.[2][3]
This compound, a thiosemicarbazone copper chelator, has been identified as a valuable tool for studying the physiological functions of SR-BI due to its specific inhibitory action on SR-BI-mediated lipid transport.[1][4] It has also garnered interest as a potential therapeutic agent, given its ability to inhibit the entry of Hepatitis C Virus (HCV) into host cells, a process that is also dependent on SR-BI.[1]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly interfering with the lipid transport function of SR-BI. The primary mechanism involves the blockage of both the selective uptake of cholesteryl esters from HDL into cells and the efflux of cellular cholesterol to HDL.[2][3]
An interesting and somewhat unexpected aspect of this compound's mechanism is its effect on HDL binding. Studies have shown that this compound, along with other related inhibitors, actually enhances the binding affinity of HDL to SR-BI.[2] This suggests a mechanistic coupling between the binding of HDL to the receptor and the subsequent transfer of lipids. One hypothesis is that by inhibiting the lipid transfer step, this compound prevents the reduction in size of the HDL particle that would normally occur, leading to a more stable and tightly bound HDL-SR-BI complex.[2]
It is important to note that the inhibitory effects of this compound are specific to SR-BI-mediated pathways and do not appear to disrupt general endocytic processes within the cell.[2]
Figure 1: Mechanism of this compound Inhibition of SR-BI-mediated Lipid Uptake.
Quantitative Data on this compound Activity
The potency of this compound as an inhibitor of SR-BI has been quantified in various cellular and cell-free systems. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.
| Assay System | Measured Activity | This compound IC50 | Reference |
| ldlA[mSR-BI] cells | DiI-HDL Uptake | 60 nM | [1] |
| ldlA[mSR-BI] cells | [3H]CE-HDL Uptake | 110 nM | [1] |
| Liposomes with mSR-BI-t1 | [3H]CE-HDL Uptake | 98 nM | [1] |
| Huh 7.5.1 cells | HCV Entry | 0.96 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on lipid transport.
SR-BI-Mediated Selective Lipid Uptake Assay
This assay measures the ability of this compound to inhibit the uptake of lipids from HDL into cells expressing SR-BI.
4.1.1. Using Fluorescently Labeled HDL (DiI-HDL)
-
Cell Culture: LDL receptor-deficient Chinese hamster ovary cells (ldlA-7) stably expressing murine SR-BI (ldlA[mSR-BI]) are cultured in appropriate media.
-
Labeling of HDL: Human HDL is labeled with the fluorescent lipophilic tracer 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI).
-
Inhibition Assay:
-
ldlA[mSR-BI] cells are seeded in multi-well plates.
-
Cells are pre-incubated with varying concentrations of this compound in serum-free media for a specified time (e.g., 1 hour).
-
DiI-HDL is added to the wells and incubated for a further period (e.g., 2-4 hours) at 37°C.
-
Cells are washed to remove unbound DiI-HDL.
-
The amount of cell-associated DiI is quantified, typically by lysing the cells and measuring fluorescence with a plate reader or by using flow cytometry.
-
-
Data Analysis: The fluorescence intensity is plotted against the concentration of this compound to determine the IC50 value.
Figure 2: Workflow for DiI-HDL Lipid Uptake Assay.
4.1.2. Using Radiolabeled HDL ([3H]CE-HDL)
This method is similar to the DiI-HDL assay but uses a radiolabeled, non-hydrolyzable cholesteryl ether to trace lipid uptake.
-
Labeling of HDL: HDL is labeled with [3H]cholesteryl oleyl ether ([3H]CE).
-
Inhibition Assay: The protocol is analogous to the DiI-HDL assay, with the final quantification step involving cell lysis followed by scintillation counting to measure the amount of cell-associated radioactivity.
Cholesterol Efflux Assay
This assay determines the effect of this compound on the movement of cholesterol from cells to an acceptor like HDL.
-
Cell Culture and Labeling:
-
Cells (e.g., ldlA[mSR-BI] or other relevant cell types) are seeded in multi-well plates.
-
The cellular cholesterol pool is labeled by incubating the cells with [3H]cholesterol in a serum-containing medium for 24-48 hours.
-
-
Equilibration: Cells are washed and then incubated in a serum-free medium for a period (e.g., 18-24 hours) to allow the [3H]cholesterol to equilibrate among all cellular cholesterol pools.
-
Efflux Assay:
-
The equilibration medium is removed, and cells are incubated with varying concentrations of this compound in a serum-free medium.
-
Unlabeled HDL is added as the cholesterol acceptor.
-
The incubation continues for a defined period (e.g., 4-6 hours).
-
-
Quantification:
-
The medium containing the effluxed [3H]cholesterol is collected.
-
The cells are lysed to determine the amount of [3H]cholesterol remaining in the cells.
-
Radioactivity in both the medium and the cell lysate is measured by scintillation counting.
-
-
Data Analysis: Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).
Figure 3: Workflow for Cholesterol Efflux Assay.
Further Considerations and Related Research
While this compound is a selective inhibitor of SR-BI, it's important to consider its other known properties in experimental design and data interpretation.
-
Copper Chelation: this compound is a thiosemicarbazone copper chelator. This activity has been shown to induce a copper-dependent phenotype in zebrafish embryos, highlighting a potential off-target effect that may be relevant in certain biological contexts.[4]
-
Cross-reactivity with other transporters: Research on other BLT compounds, such as BLT-4, has indicated potential cross-inhibition of other lipid transporters like ABCA1.[5] This raises the possibility of shared mechanistic steps between different lipid transport proteins.
Conclusion
This compound is a valuable pharmacological tool for the study of SR-BI-mediated lipid transport. Its high potency and selectivity make it an excellent choice for investigating the role of SR-BI in a variety of physiological and pathological processes, including reverse cholesterol transport and viral entry. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies and to further elucidate the complex mechanisms of lipid metabolism. As with any inhibitor, a thorough understanding of its mechanism of action and potential off-target effects is crucial for the accurate interpretation of experimental results.
References
- 1. SR-B1: A Unique Multifunctional Receptor for Cholesterol Influx and Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR-BI Selective Lipid Uptake: Subsequent Metabolism of Acute Phase HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New developments in selective cholesteryl ester uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR-BI, a Multifunctional Receptor in Cholesterol Homeostasis and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
The Effects of BLT-1 on Cellular Cholesterol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol homeostasis is a critical physiological process, and its dysregulation is a key factor in the pathogenesis of numerous diseases, including atherosclerosis. A central player in maintaining this balance is the scavenger receptor class B, type I (SR-BI), a high-density lipoprotein (HDL) receptor that facilitates the bidirectional flux of cholesterol between HDL and cells. Understanding the molecules that modulate SR-BI activity is therefore of significant interest in both basic research and therapeutic development. This technical guide provides an in-depth overview of the effects of Blocker of Lipid Transport-1 (BLT-1), a potent and specific small-molecule inhibitor of SR-BI, on cellular cholesterol metabolism.
Mechanism of Action of this compound
This compound is a small molecule that specifically inhibits the lipid transport functions of SR-BI.[1] Its mechanism of action is unique in that it does not block the binding of HDL to the receptor. In fact, studies have shown that this compound can even enhance the binding affinity of HDL to SR-BI by decreasing the dissociation rate.[1][2]
The inhibitory effect of this compound on lipid transport is attributed to its ability to covalently modify a specific cysteine residue, Cys384, located within a predicted hydrophobic channel of the SR-BI protein.[2] This modification effectively blocks the channel, thereby preventing the transfer of cholesteryl esters and other lipids from bound HDL particles into the cell, as well as the efflux of free cholesterol from the cell to HDL.[1][2] The irreversible nature of this binding has been suggested by the increased potency of this compound with longer preincubation times.[2]
It is important to note that while this compound is a valuable tool for studying SR-BI function, it has been reported to be toxic to cells in long-term assays.[3] Additionally, some studies have indicated that this compound possesses copper-chelating properties, which may lead to off-target effects in certain experimental models, such as zebrafish development.[4]
Effects on Cellular Cholesterol Metabolism
The primary effect of this compound on cellular cholesterol metabolism is the disruption of reverse cholesterol transport, a key process for removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion.[2] By inhibiting both the selective uptake of cholesteryl esters from HDL and the efflux of cellular free cholesterol to HDL, this compound effectively isolates the cell from this crucial pathway.[1]
The following table summarizes quantitative data from a study on the effects of this compound on HDL binding and lipid uptake in cells expressing wild-type SR-BI.
| Treatment | 125I-HDL Binding (% of Control) | [3H]CE-HDL Uptake (% of Control) |
| Control (No this compound) | 100% | 100% |
| This compound (10 µM) | Increased | Significantly Decreased |
Data adapted from studies on ldlA cells stably transfected with SR-BI. The increase in HDL binding and decrease in cholesteryl ester (CE) uptake upon this compound treatment are indicative of its specific mechanism of action.
Experimental Protocols
DiI-HDL Uptake Assay
This cell-based assay is commonly used to screen for inhibitors of SR-BI-mediated lipid uptake.
Principle: HDL particles are labeled with the fluorescent lipophilic dye DiI. When these labeled HDL particles bind to SR-BI on the cell surface, the DiI is transferred to the cell membrane, leading to an increase in cellular fluorescence. Inhibitors of this process will result in a reduction in fluorescence.
Methodology:
-
Cell Culture: ldlA[mSR-BI] cells, a CHO cell line deficient in LDL receptors but overexpressing murine SR-BI, are seeded in 96-well plates and grown to confluence.[3]
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.
-
DiI-HDL Incubation: DiI-labeled HDL is added to the wells and incubated with the cells.[3]
-
Fluorescence Measurement: After incubation, cells are washed to remove unbound DiI-HDL, and the cellular fluorescence is measured using a plate reader.[3]
-
Data Analysis: The reduction in fluorescence in the presence of this compound compared to the control is calculated to determine the inhibitory activity.
Cholesterol Efflux Assay
This assay measures the ability of cells to efflux cholesterol to an acceptor, such as HDL.
Principle: Cells are first loaded with radiolabeled cholesterol (e.g., [3H]cholesterol). The rate at which this labeled cholesterol is transferred from the cells to an extracellular acceptor (HDL) is then measured in the presence and absence of an inhibitor.
Methodology:
-
Cell Culture and Labeling: Cells (e.g., CHO cells expressing SR-BI) are cultured in appropriate media and then incubated with [3H]cholesterol to label the intracellular cholesterol pools.
-
Equilibration: The cells are washed and incubated in a serum-free medium to allow the labeled cholesterol to equilibrate throughout the cell.
-
Inhibitor Treatment: The cells are pre-incubated with this compound or a vehicle control.
-
Efflux to HDL: The medium is replaced with a medium containing HDL, and the cells are incubated for a set period to allow for cholesterol efflux.[1]
-
Measurement of Radioactivity: After the incubation, the medium is collected, and the cells are lysed. The amount of [3H]cholesterol in both the medium and the cell lysate is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of cholesterol efflux is calculated as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate), and the effect of this compound is determined by comparing it to the control.
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by this compound is the SR-BI-mediated reverse cholesterol transport pathway. This compound acts as a direct inhibitor of this pathway at the level of the SR-BI receptor.
Conclusion
This compound is a highly specific and potent inhibitor of SR-BI-mediated lipid transport. Its unique mechanism of enhancing HDL binding while blocking cholesterol flux has made it an invaluable tool for dissecting the intricacies of reverse cholesterol transport. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other potential modulators of SR-BI activity. While the direct effects of this compound on the SREBP pathway have not been established, its profound impact on cellular cholesterol levels suggests that downstream compensatory mechanisms may be activated, warranting further investigation. Future studies could also focus on developing this compound analogs with reduced cellular toxicity to enhance their potential for in vivo applications and therapeutic development.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. A Small Molecule Inhibitor of Scavenger Receptor BI-mediated Lipid Uptake—Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound, a specific inhibitor of the HDL receptor SR-BI, induces a copper-dependent phenotype during zebrafish development - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Function of Scavenger Receptor Class B Type I (SR-BI) using the Selective Inhibitor BLT-1: A Technical Guide
Abstract
The Scavenger Receptor Class B Type I (SR-BI) is a crucial membrane receptor involved in the regulation of cholesterol and lipoprotein metabolism. It facilitates the selective uptake of cholesteryl esters from high-density lipoproteins (HDL) and plays a significant role in reverse cholesterol transport. Furthermore, SR-BI is implicated in various signaling pathways that influence cellular processes such as proliferation and migration. Block Lipid Transport-1 (BLT-1), a potent and selective small molecule inhibitor of SR-BI, has emerged as an invaluable tool for elucidating the multifaceted functions of this receptor. This technical guide provides an in-depth overview of the use of this compound to investigate SR-BI function, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.
Introduction to SR-BI and the Inhibitor this compound
SR-BI is a multi-ligand transmembrane glycoprotein that plays a pivotal role in lipid metabolism. Its primary function is to mediate the selective uptake of lipids, particularly cholesteryl esters, from HDL into cells. This process is distinct from the endocytic pathway utilized by other lipoprotein receptors. Beyond its role in lipid transport, SR-BI is now recognized as a signaling molecule that, upon ligand binding, can initiate intracellular signaling cascades.
This compound is a thiosemicarbazone copper chelator that acts as a selective and potent inhibitor of SR-BI-mediated lipid transport.[1] It has been demonstrated to be an irreversible inhibitor that covalently modifies the exoplasmic cysteine residue Cys384 within the hydrophobic channel of SR-BI, thereby blocking the passage of lipids.[2][3] Notably, this compound inhibits lipid uptake without affecting the initial binding of HDL to the receptor, making it a specific tool to dissect the lipid transport function from the ligand-binding event.
Quantitative Data on this compound Inhibition of SR-BI
The inhibitory potency of this compound on SR-BI function has been quantified in various cellular and in vitro systems. The following tables summarize the key quantitative data for easy comparison.
| Cell Line/System | Assay | IC50 Value | Reference |
| ldlA[mSR-BI] cells | DiI-HDL Uptake | 60 nM | [1] |
| ldlA[mSR-BI] cells | [³H]CE-HDL Uptake | 110 nM | [1] |
| Huh 7.5.1 cells | HCV Entry | 0.96 µM | [1] |
| mSR-BI-t1-containing liposomes | [³H]CE-HDL Uptake | 0.098 µM | [1] |
| ldlA[mSR-BI] cells | [³H]CE-HDL Uptake | 0.057 µM | [1] |
| MDA-MB-231 cells | Proliferation Inhibition | ~50 nM | [4] |
Table 1: IC50 Values of this compound for Inhibition of SR-BI Mediated Processes.
SR-BI Signaling Pathways and Inhibition by this compound
SR-BI-mediated signaling is often dependent on its interaction with the adaptor protein PDZK1, which connects the receptor to downstream signaling molecules.[5][6][7] Key signaling pathways activated by SR-BI include the PI3K/Akt and Src/MAPK pathways. These pathways are involved in regulating cell proliferation, migration, and endothelial nitric oxide synthase (eNOS) activation.[5][7][8] By blocking the conformational changes in SR-BI associated with lipid transport, this compound can be used to investigate the role of lipid flux in initiating these signaling cascades.
SR-BI/PDZK1 Signaling Cascade
The interaction of HDL with SR-BI can trigger the activation of Src family kinases, which in turn activates PI3-kinase.[5] This leads to the phosphorylation and activation of Akt and MAP kinases, ultimately resulting in downstream cellular effects like eNOS activation in endothelial cells.
Caption: SR-BI Signaling Pathway and this compound Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate SR-BI function using this compound.
SR-BI-Mediated DiI-HDL Uptake Assay
This assay measures the uptake of the fluorescent lipid analog DiI, incorporated into HDL particles, by cells expressing SR-BI.
Experimental Workflow:
Caption: Workflow for DiI-HDL Uptake Assay.
Materials:
-
ldlA[mSR-BI] cells (CHO cells deficient in LDL receptor and overexpressing murine SR-BI)
-
ldlA-7 cells (parental CHO cells, as a negative control)
-
Culture medium (e.g., Ham's F-12 with 5% FBS)
-
DiI-labeled HDL (DiI-HDL)
-
This compound (stock solution in DMSO)
-
96-well black, clear-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed ldlA[mSR-BI] and ldlA-7 cells into 96-well plates at a density that allows them to reach ~90% confluency on the day of the assay.
-
This compound Pre-incubation: On the day of the assay, remove the culture medium and wash the cells once with serum-free medium. Add fresh serum-free medium containing varying concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle control (DMSO) to the respective wells. Incubate for 1 hour at 37°C.
-
DiI-HDL Incubation: After the pre-incubation, add DiI-HDL to each well to a final concentration of 10 µg/mL. Incubate for 2 hours at 37°C.
-
Washing: Aspirate the medium containing DiI-HDL and wash the cells three times with cold PBS to remove any unbound DiI-HDL.
-
Fluorescence Measurement: After the final wash, add PBS to each well and measure the intracellular DiI fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~549 nm excitation and ~565 nm emission).
-
Data Analysis: Subtract the fluorescence values of the ldlA-7 cells (background) from the ldlA[mSR-BI] cell values. Normalize the data to the vehicle-treated control wells and plot the percentage of inhibition against the log concentration of this compound. Calculate the IC50 value using a non-linear regression analysis.
SR-BI-Mediated Cholesterol Efflux Assay
This assay measures the ability of SR-BI to mediate the efflux of radiolabeled cholesterol from cells to an acceptor like HDL, and the inhibition of this process by this compound.
Experimental Workflow:
Caption: Workflow for Cholesterol Efflux Assay.
Materials:
-
Human monocytic cell line (e.g., THP-1), differentiated into macrophages
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
[³H]-cholesterol
-
This compound (stock solution in DMSO)
-
HDL (as cholesterol acceptor)
-
24-well tissue culture plates
-
Serum-free medium
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation cocktail and counter
Protocol:
-
Cell Seeding and Differentiation: Seed THP-1 monocytes in 24-well plates and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Cholesterol Labeling: Label the cellular cholesterol by incubating the differentiated macrophages with culture medium containing [³H]-cholesterol (e.g., 1 µCi/mL) for 24-48 hours at 37°C.
-
Equilibration: Wash the cells with PBS and then incubate in serum-free medium for 18-24 hours to allow the labeled cholesterol to equilibrate within the cellular pools.
-
This compound Treatment: Replace the equilibration medium with fresh serum-free medium containing this compound at the desired concentrations or vehicle control. Incubate for 1 hour at 37°C.
-
Cholesterol Efflux: Add HDL (e.g., 50 µg/mL) to the wells to initiate cholesterol efflux. Incubate for 4-6 hours at 37°C.
-
Sample Collection: After the incubation, collect the medium from each well. Wash the cells with PBS and then lyse the cells by adding cell lysis buffer.
-
Radioactivity Measurement: Add the collected medium and cell lysates to scintillation vials with scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [CPM in medium / (CPM in medium + CPM in cell lysate)] x 100. Compare the efflux in this compound treated cells to the vehicle-treated control.
Conclusion
This compound is a powerful and specific inhibitor of SR-BI-mediated lipid transport. Its use in the experimental settings described in this guide allows for the detailed investigation of SR-BI's role in lipid metabolism and cellular signaling. The provided protocols and data serve as a comprehensive resource for researchers aiming to unravel the complex biology of SR-BI and to explore its potential as a therapeutic target in various diseases, including cardiovascular disease and cancer.
References
- 1. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of the adaptor protein PDZK1 in controlling the HDL receptor SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The scavenger receptor class B type I adaptor protein PDZK1 maintains endothelial monolayer integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrophage SR-BI regulates LPS-induced pro-inflammatory signaling in mice and isolated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
BLT-1: A Potent Inhibitor of Hepatitis C Virus Entry - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatitis C virus (HCV) infection remains a significant global health challenge, necessitating the development of novel antiviral strategies. The entry of HCV into host hepatocytes is a complex, multi-step process that presents a promising target for therapeutic intervention. This technical guide provides an in-depth overview of BLT-1 (Block Lipid Transport-1), a potent small molecule inhibitor of HCV entry. This compound functions by selectively targeting the scavenger receptor class B type I (SR-BI), a crucial host factor for HCV entry. This document details the mechanism of action of this compound, presents its quantitative inhibitory data, outlines the experimental protocols for its evaluation, and visualizes the intricate signaling pathways and experimental workflows.
Introduction to HCV Entry and the Role of SR-BI
The entry of HCV into hepatocytes is a highly orchestrated process involving the coordinated interaction of viral envelope glycoproteins (E1 and E2) with several host cell surface molecules. Key host factors include the tetraspanin CD81, the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN), and the scavenger receptor class B type I (SR-BI). SR-BI, a high-density lipoprotein (HDL) receptor, plays a critical early role in HCV entry by facilitating the attachment of the virus to the hepatocyte surface and mediating the transfer of lipids, which is thought to be essential for subsequent entry steps.
This compound: A Selective SR-BI Inhibitor
This compound is a thiosemicarbazone copper chelator that has been identified as a selective and potent inhibitor of SR-BI. Its primary mechanism of action is the inhibition of SR-BI-mediated lipid transfer between high-density lipoproteins (HDL) and cells. By targeting this crucial function of SR-BI, this compound effectively blocks a necessary step for HCV entry into host cells.
Quantitative Inhibitory Activity of this compound
The potency of this compound as an HCV entry inhibitor and an inhibitor of SR-BI-mediated lipid uptake has been quantified in various in vitro assays. The following tables summarize the reported 50% inhibitory concentration (IC50) values.
| Assay | Cell Line | IC50 | Reference |
| HCV Entry | Huh-7.5.1 cells | 0.96 µM | [1] |
Table 1: Inhibitory Activity of this compound on HCV Entry
| Assay | System | IC50 | Reference |
| Cellular DiI-HDL Uptake | ldlA[mSR-BI] cells | 60 nM | [1] |
| Cellular [3H]CE-HDL Uptake | ldlA[mSR-BI] cells | 110 nM | [1] |
| SR-BI-dependent [3H]CE uptake from [3H]CE-HDL | mSR-BI-t1-containing liposomes | 0.057 µM | [1] |
| SR-BI-dependent [3H]CE uptake from [3H]CE-HDL | Liposomes | 0.098 µM | [1] |
Table 2: Inhibitory Activity of this compound on SR-BI-Mediated Lipid Transfer
Mechanism of Action of this compound in HCV Entry Inhibition
The prevailing model of HCV entry suggests a sequential interaction with host factors. This compound intervenes at an early stage of this process by inhibiting the function of SR-BI.
Experimental Protocols
HCV Pseudoparticle (HCVpp) Entry Assay
This assay is a common method to screen for HCV entry inhibitors in a safe and high-throughput manner. It utilizes replication-defective retroviral or lentiviral core particles pseudotyped with HCV envelope glycoproteins (E1 and E2). These pseudoparticles carry a reporter gene, such as luciferase, allowing for the quantification of viral entry into target cells.
General Protocol Outline:
-
Cell Seeding: Plate human hepatoma cells (e.g., Huh-7.5) in 96-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a predetermined period.
-
HCVpp Infection: Add HCVpp to the wells and incubate to allow for viral entry.
-
Incubation: After the infection period, remove the inoculum and add fresh media. Incubate for 48-72 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of HCVpp entry at each concentration of this compound and determine the IC50 value.
SR-BI-Mediated Lipid Uptake Assay (DiI-HDL)
This assay measures the ability of SR-BI to mediate the selective uptake of lipids from HDL. It utilizes HDL labeled with the fluorescent lipophilic dye, DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate).
General Protocol Outline:
-
Cell Seeding: Plate cells engineered to express SR-BI (e.g., ldlA[mSR-BI] cells) in a multi-well format.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
DiI-HDL Addition: Add DiI-labeled HDL to the cells and incubate to allow for lipid uptake.
-
Washing: Wash the cells extensively with a suitable buffer to remove unbound DiI-HDL.
-
Cell Lysis and Fluorescence Measurement: Lyse the cells and measure the fluorescence of the internalized DiI using a fluorescence plate reader.
-
Data Analysis: Determine the concentration-dependent inhibition of DiI-HDL uptake by this compound and calculate the IC50 value.
Genotype Specificity of this compound
The currently available data on this compound primarily focuses on its potent inhibitory activity against HCV entry, with an IC50 of 0.96 µM in Huh 7.5.1 cells[1]. However, comprehensive studies detailing the efficacy of this compound across the various HCV genotypes (1-7) are not extensively reported in the publicly available literature. Given that this compound targets a host factor (SR-BI) rather than a viral protein, it is hypothesized that its activity may be broad-spectrum across different HCV genotypes. This is because the dependence on SR-BI for entry is a conserved feature among HCV genotypes. Further experimental validation is required to confirm the genotype specificity of this compound's anti-HCV activity.
Conclusion
This compound represents a promising class of HCV entry inhibitors with a well-defined mechanism of action targeting the host factor SR-BI. Its potent inhibition of both SR-BI-mediated lipid transfer and HCV entry highlights the therapeutic potential of targeting host dependencies for antiviral drug development. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals working on novel anti-HCV therapies. Further investigation into the in vivo efficacy and broad genotype activity of this compound and its analogs is warranted.
References
Methodological & Application
BLT-1 Protocol for Inhibiting SR-BI Function: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scavenger Receptor Class B Type I (SR-BI) is a crucial membrane receptor involved in the selective uptake of cholesteryl esters from high-density lipoproteins (HDL), playing a vital role in reverse cholesterol transport.[1][2] Its function is implicated in various physiological and pathological processes, including cardiovascular disease and cancer.[3][4] Block Lipid Transport-1 (BLT-1) is a potent and selective small molecule inhibitor of SR-BI-mediated lipid transport.[5][6] This document provides detailed application notes and experimental protocols for utilizing this compound to inhibit SR-BI function in a research setting.
Mechanism of Action
This compound, a thiosemicarbazone copper chelator, specifically inhibits the transfer of lipids, such as cholesteryl esters and the fluorescent lipid DiI, between HDL and cells via SR-BI.[5][7] It acts by covalently modifying the cysteine 384 residue within the extracellular domain of SR-BI, thereby blocking the lipid transport channel.[3][8] Interestingly, while this compound inhibits lipid transport, it has been shown to enhance the binding affinity of HDL to SR-BI.[6][9] This unique characteristic makes it a valuable tool for dissecting the distinct processes of HDL binding and lipid uptake.
Quantitative Data Summary
The inhibitory potency of this compound on SR-BI function has been quantified in various cellular and in vitro models. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀).
| Assay Type | Cell Line / System | Ligand | IC₅₀ | Reference |
| Cellular DiI-HDL Uptake | ldlA[mSR-BI] cells | DiI-HDL | 60 nM | [5] |
| Cellular [³H]CE-HDL Uptake | ldlA[mSR-BI] cells | [³H]CE-HDL | 110 nM | [5] |
| HCV Entry Inhibition | Huh 7.5.1 cells | HCV | 0.96 µM | [5] |
| SR-BI-dependent [³H]CE Uptake | mSR-BI-t1-containing liposomes | [³H]CE-HDL | 0.057 µM (cells), 0.098 µM (liposomes) | [5] |
| HDL Uptake Inhibition | Cell-based radioactive binding assay | HDL | 15 nM | [10] |
Signaling Pathways
SR-BI is not only a lipid transporter but also a signaling molecule. Upon HDL binding, SR-BI can initiate intracellular signaling cascades that are crucial in endothelial cells and other cell types.[11][12] This signaling is dependent on the adaptor protein PDZ-domain containing protein 1 (PDZK1), which connects SR-BI to downstream effectors.[3][13] Key signaling pathways activated by SR-BI include the Src kinase, phosphatidylinositol 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) pathways, ultimately leading to the activation of endothelial nitric oxide synthase (eNOS).[11][12] Inhibition of SR-BI with this compound can be used to investigate the role of SR-BI-mediated signaling in various cellular processes.
Figure 1. SR-BI signaling pathway initiated by HDL binding and inhibited by this compound.
Experimental Protocols
Detailed methodologies for key experiments involving the use of this compound to inhibit SR-BI function are provided below.
Inhibition of SR-BI-Mediated DiI-HDL Uptake in Cultured Cells
This assay measures the ability of this compound to block the uptake of the fluorescent lipid DiI from labeled HDL particles into cells overexpressing SR-BI.
Materials:
-
ldlA[mSR-BI] cells (CHO cells deficient in LDL receptor and overexpressing murine SR-BI)[14]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
DiI-labeled HDL (DiI-HDL)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Protocol:
-
Cell Culture: Culture ldlA[mSR-BI] cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 0.5%).
-
Pre-incubation with this compound: On the day of the assay, remove the culture medium and wash the cells once with PBS. Add medium containing the desired concentrations of this compound or vehicle (DMSO) to the cells. Incubate for 1 hour at 37°C.[7]
-
DiI-HDL Incubation: After the pre-incubation, add DiI-HDL to each well at a final concentration of 10 µg/mL.[7] Incubate for an additional 2 hours at 37°C.[7]
-
Washing: Remove the incubation medium and wash the cells three times with cold PBS to remove unbound DiI-HDL.
-
Fluorescence Measurement: After the final wash, add PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for DiI (e.g., ~549 nm excitation and ~565 nm emission).
-
Data Analysis: Subtract the background fluorescence from wells without cells. Normalize the data to the vehicle control (100% uptake) and a positive control for maximal inhibition (e.g., a high concentration of unlabeled HDL). Calculate the IC₅₀ value of this compound.
Inhibition of SR-BI-Mediated [³H]Cholesteryl Ether (CE) HDL Uptake
This assay provides a quantitative measure of the inhibition of selective cholesteryl ester uptake from radiolabeled HDL.
Materials:
-
ldlA[mSR-BI] cells
-
[³H]CE-labeled HDL ([³H]CE-HDL)
-
This compound
-
DMSO
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 N NaOH, 0.1% SDS)
Protocol:
-
Cell Culture and Plating: Follow steps 1 and 2 from the DiI-HDL uptake protocol.
-
Compound Preparation: Prepare this compound dilutions as described in the DiI-HDL uptake protocol.
-
Pre-incubation with this compound: Follow step 4 from the DiI-HDL uptake protocol.
-
[³H]CE-HDL Incubation: Add [³H]CE-HDL to each well at a final concentration of 10 µg/mL.[7] Incubate for 2 hours at 37°C.[7]
-
Washing: Remove the incubation medium and wash the cells extensively with cold PBS to remove unbound radiolabeled HDL.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration for each well. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
Inhibition of SR-BI-Mediated Cholesterol Efflux
This assay measures the ability of this compound to block the movement of cholesterol from cells to an extracellular acceptor like HDL.
Materials:
-
Cells capable of cholesterol efflux (e.g., macrophages, fibroblasts)
-
[³H]Cholesterol
-
HDL (unlabeled)
-
This compound
-
DMSO
-
Serum-free medium
-
Scintillation counter
Protocol:
-
Cell Labeling: Plate cells and incubate them with medium containing [³H]cholesterol for 24-48 hours to allow for incorporation into cellular cholesterol pools.
-
Equilibration: Wash the cells with PBS and then incubate in serum-free medium for an equilibration period (e.g., 18-24 hours) to allow the radiolabel to distribute evenly within the cellular cholesterol pools.
-
Efflux Assay: Wash the cells with serum-free medium. Add serum-free medium containing the desired concentrations of this compound or vehicle (DMSO) and the cholesterol acceptor (e.g., HDL, 50 µg/mL). Incubate for a defined period (e.g., 4-6 hours).
-
Sample Collection: After the incubation, collect the medium from each well.
-
Cell Lysis: Lyse the cells in the wells with a suitable lysis buffer.
-
Scintillation Counting: Measure the radioactivity in an aliquot of the collected medium and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as: (CPM in medium / (CPM in medium + CPM in cell lysate)) * 100. Determine the IC₅₀ of this compound for inhibiting SR-BI-mediated cholesterol efflux.[6]
Figure 2. General experimental workflow for assaying this compound inhibition of SR-BI.
Conclusion
This compound is a powerful research tool for investigating the multifaceted roles of SR-BI in lipid metabolism and cellular signaling. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful experimental design and adherence to these protocols will ensure reliable and reproducible results, contributing to a deeper understanding of SR-BI function in health and disease.
References
- 1. Impact of Dietary Lipids on the Reverse Cholesterol Transport: What We Learned from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Frontiers | SR-BI: Linking Cholesterol and Lipoprotein Metabolism with Breast and Prostate Cancer [frontiersin.org]
- 4. SR-BI, a Multifunctional Receptor in Cholesterol Homeostasis and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Identification of the Molecular Target of Small Molecule Inhibitors of HDL Receptor SR-BI Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SR-B1: A Unique Multifunctional Receptor for Cholesterol Influx and Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SR-B1 — Koehler Lab [koehlerlab.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Scavenger Receptor Class B Type I (SR-BI) is a Plasma Membrane Cholesterol Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Small Molecule Inhibitor of Scavenger Receptor BI-mediated Lipid Uptake—Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Determining the Effective Concentration of BLT1 Modulators In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
The acronym "BLT-1" can refer to two distinct molecules in scientific literature: "Block lipid transport-1," an inhibitor of the scavenger receptor BI (SR-BI)[1][2][3], and the more commonly studied Leukotriene B4 Receptor 1 (BLT1) . This document focuses exclusively on the latter.
BLT1 is a high-affinity, G protein-coupled receptor (GPCR) for leukotriene B4 (LTB4), a potent lipid mediator derived from arachidonic acid.[4][5][6] The LTB4/BLT1 signaling axis is a critical component of the inflammatory response, primarily mediating the recruitment and activation of leukocytes, such as neutrophils, to sites of inflammation.[7][8][9] Due to its central role in various inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and arthritis, BLT1 is a significant therapeutic target for the development of novel anti-inflammatory drugs.[5][10][11]
Determining the effective concentration of BLT1 modulators (agonists and antagonists) is a crucial step in the drug discovery process. In vitro assays provide essential data on a compound's potency, efficacy, and mechanism of action. These notes provide detailed protocols for key in vitro assays used to characterize the activity of compounds targeting the BLT1 receptor.
BLT1 Signaling Pathway
Activation of the BLT1 receptor by its endogenous ligand, LTB4, initiates a cascade of intracellular signaling events. BLT1 primarily couples to the Gi family of G proteins.[7] Upon activation, the Gαi subunit inhibits adenylyl cyclase, while the Gβγ subunit dissociates and activates downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[12] This leads to an increase in intracellular calcium, activation of the MAPK/ERK pathway, and ultimately, physiological responses like chemotaxis, degranulation, and cytokine production.[9][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HCV Protease | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A turn on and a turn off: BLT1 and BLT2 mechanisms in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]
- 13. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating BLT-1 Treatment in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammatory responses. Its high-affinity receptor, BLT-1, is expressed on various immune cells and has been implicated in the progression of several cancers. The LTB4/BLT-1 signaling axis can promote cancer cell proliferation, survival, and resistance to therapy.[1][2][3][4][5] this compound antagonists, therefore, represent a promising therapeutic strategy for cancers where this pathway is active.[1][4][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute experiments evaluating the efficacy of this compound antagonists, such as the experimental compound this compound, in cancer cell lines. The protocols herein cover essential assays to characterize the effects of this compound inhibition on cell viability, apoptosis, and cell cycle progression, as well as its impact on relevant signaling pathways.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical yet representative data from key experiments to illustrate the expected outcomes of this compound treatment in susceptible cancer cell lines.
Table 1: Cell Viability (MTT Assay) Following 48-Hour this compound Treatment
| Cancer Cell Line | This compound Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| Colon Cancer (e.g., HT-29) | Vehicle Control (0.1% DMSO) | 100 ± 5.2 | |
| 1 | 91 ± 4.8 | ||
| 5 | 72 ± 6.1 | 9.8 | |
| 10 | 53 ± 5.5 | ||
| 25 | 31 ± 4.2 | ||
| 50 | 14 ± 3.1 | ||
| Pancreatic Cancer (e.g., AsPC-1) | Vehicle Control (0.1% DMSO) | 100 ± 4.7 | |
| 1 | 94 ± 5.0 | ||
| 5 | 78 ± 5.9 | 12.5 | |
| 10 | 59 ± 6.3 | ||
| 25 | 38 ± 4.9 | ||
| 50 | 19 ± 3.6 | ||
| Breast Cancer (e.g., MDA-MB-231) | Vehicle Control (0.1% DMSO) | 100 ± 5.5 | |
| 1 | 96 ± 4.9 | ||
| 5 | 83 ± 6.0 | 15.2 | |
| 10 | 65 ± 5.8 | ||
| 25 | 44 ± 5.1 | ||
| 50 | 23 ± 4.0 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining) Following 48-Hour this compound Treatment
| Cancer Cell Line | This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Colon Cancer (e.g., HT-29) | Vehicle Control | 3.1 ± 0.8 | 2.5 ± 0.6 | 94.4 ± 1.4 |
| 10 | 18.7 ± 2.1 | 12.4 ± 1.8 | 68.9 ± 3.9 | |
| 25 | 35.2 ± 3.5 | 21.8 ± 2.9 | 43.0 ± 6.4 | |
| Pancreatic Cancer (e.g., AsPC-1) | Vehicle Control | 2.8 ± 0.7 | 2.1 ± 0.5 | 95.1 ± 1.2 |
| 10 | 15.9 ± 1.9 | 10.1 ± 1.5 | 74.0 ± 3.4 | |
| 25 | 31.6 ± 3.1 | 18.9 ± 2.5 | 49.5 ± 5.6 |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining) Following 24-Hour this compound Treatment
| Cancer Cell Line | This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Colon Cancer (e.g., HT-29) | Vehicle Control | 45.2 ± 3.3 | 35.1 ± 2.8 | 19.7 ± 2.1 |
| 10 | 62.8 ± 4.1 | 20.3 ± 2.5 | 16.9 ± 1.9 | |
| 25 | 71.5 ± 4.5 | 15.1 ± 2.0 | 13.4 ± 1.7 | |
| Pancreatic Cancer (e.g., AsPC-1) | Vehicle Control | 48.9 ± 3.8 | 32.5 ± 3.1 | 18.6 ± 2.4 |
| 10 | 65.1 ± 4.3 | 18.7 ± 2.6 | 16.2 ± 2.0 | |
| 25 | 74.3 ± 4.8 | 13.2 ± 1.9 | 12.5 ± 1.6 |
Mandatory Visualizations
Caption: LTB4/BLT-1 signaling pathway and point of intervention.
Caption: General experimental workflow for evaluating this compound antagonists.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[7][8]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound antagonist stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound antagonist in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.[7]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.[9]
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10][11]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[9]
-
Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[9] Acquire at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12][13][14]
Materials:
-
Treated and control cells
-
Cold PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells by trypsinization or centrifugation.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] Incubate at -20°C for at least 2 hours (or overnight).[12][13]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[12] Use a linear scale for the DNA content histogram.[15]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][14]
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol assesses the effect of this compound inhibition on downstream signaling pathways, such as the ERK pathway.[1]
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane and add the chemiluminescent substrate.[9]
-
Imaging: Capture the signal using an imaging system.[9]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., total-ERK) and a loading control (e.g., β-actin) to normalize the data.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.[9]
References
- 1. Blockade of leukotriene B4 signaling pathway induces apoptosis and suppresses cell proliferation in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The yin and yang of leukotriene B4 mediated inflammation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 5. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. cancer.wisc.edu [cancer.wisc.edu]
Application Notes: BLT-1 as a Tool to Investigate SR-BI Dependent Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction: SR-BI and the Role of BLT-1
The Scavenger Receptor Class B Type I (SR-BI) is a multifunctional cell surface glycoprotein that plays a pivotal role in lipid metabolism and cellular signaling.[1] Primarily known as the high-density lipoprotein (HDL) receptor, SR-BI facilitates the selective uptake of cholesteryl esters (CE) from HDL into cells, a key step in reverse cholesterol transport (RCT).[2][3][4][5] Beyond its role in lipid transport, SR-BI is increasingly recognized as a signaling hub. Upon HDL binding, SR-BI can initiate intracellular kinase cascades that influence processes such as cell migration, proliferation, and endothelial nitric oxide synthase (eNOS) activation.[1][6]
To dissect the complex functions of SR-BI, specific and potent inhibitors are invaluable research tools. Block Lipid Transport-1 (this compound) is a small molecule, thiosemicarbazone copper chelator, identified as a highly selective and potent inhibitor of SR-BI.[7][8] It provides a unique mechanism to decouple the lipid transport function of SR-BI from its ligand-binding and signaling activities, making it an essential tool for investigating SR-BI-dependent processes.
Mechanism of Action of this compound
This compound specifically targets SR-BI to inhibit its lipid transport functions. Its mechanism is distinct and multifaceted:
-
Inhibition of Lipid Transport: this compound effectively blocks both the selective uptake of lipids (e.g., cholesteryl esters) from HDL into cells and the efflux of free cholesterol from cells to HDL.[9][10]
-
Covalent Modification: The inhibitory action is mediated by the covalent modification of a critical cysteine residue (Cys384) located in the large extracellular domain of SR-BI.[1][11] This interaction physically obstructs the lipid transport channel.
-
Enhancement of HDL Binding: Paradoxically, while inhibiting lipid transport, this compound enhances the binding of HDL to SR-BI. It achieves this by increasing the receptor's binding affinity and reducing the rate of HDL dissociation.[9][11][12] This unique property allows researchers to study the consequences of prolonged HDL-SR-BI interaction on the cell surface, independent of lipid uptake.
-
High Specificity: The effects of this compound are highly specific to the SR-BI pathway. It does not interfere with receptor-mediated endocytosis or other general intracellular vesicular trafficking pathways.[7][9]
It is important to note that this compound is also a copper chelator, a property that should be considered during experimental design and data interpretation, particularly in developmental studies.[13]
References
- 1. Frontiers | SR-BI: Linking Cholesterol and Lipoprotein Metabolism with Breast and Prostate Cancer [frontiersin.org]
- 2. Scavenger Receptor class B type I (SR-BI): a versatile receptor with multiple functions and actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Dietary Lipids on the Reverse Cholesterol Transport: What We Learned from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. HDL and Reverse Cholesterol Transport: Basic Mechanisms and their Roles in Vascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. pnas.org [pnas.org]
- 10. Identification of the Molecular Target of Small Molecule Inhibitors of HDL Receptor SR-BI Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exoplasmic cysteine Cys384 of the HDL receptor SR-BI is critical for its sensitivity to a small-molecule inhibitor and normal lipid transport activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a specific inhibitor of the HDL receptor SR-BI, induces a copper-dependent phenotype during zebrafish development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing BLT-1 Specificity and Off-Target Effects
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed methodologies for assessing the specificity of compounds targeting the Leukotriene B4 Receptor 1 (BLT-1) and for evaluating their potential off-target effects. The protocols herein are intended to guide researchers in obtaining robust and reproducible data for drug development and pharmacological studies.
Introduction to this compound
The Leukotriene B4 Receptor 1 (this compound) is a high-affinity G protein-coupled receptor (GPCR) for the potent inflammatory mediator, leukotriene B4 (LTB4)[1][2]. Activation of this compound on various immune cells, including neutrophils and T cells, triggers a cascade of intracellular signaling events leading to chemotaxis, calcium mobilization, and degranulation, thereby playing a crucial role in inflammatory responses[1][3][4]. Consequently, this compound is a significant therapeutic target for a range of inflammatory diseases. Accurate assessment of the specificity and potential off-target interactions of this compound-targeting compounds is paramount for the development of safe and effective therapeutics.
This compound Signaling Pathway
Upon binding of its ligand, LTB4, this compound undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The subsequent dissociation of Gα and Gβγ subunits initiates downstream signaling cascades. Key pathways include the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binding to its receptor on the endoplasmic reticulum triggers the release of intracellular calcium stores. This signaling cascade is fundamental to the pro-inflammatory functions mediated by this compound[3][5].
Assays for this compound Specificity
To determine if a compound specifically targets this compound, a combination of binding and functional assays should be employed.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These assays can be performed in two formats: saturation and competition.
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand for this compound.
Experimental Workflow:
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing this compound in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[6].
-
Incubation: In a 96-well plate, add the membrane preparation to wells containing increasing concentrations of the radiolabeled this compound ligand (e.g., [³H]LTB4). To determine non-specific binding, include a parallel set of wells with a high concentration of an unlabeled this compound ligand[6][7][8].
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation[6].
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer[6].
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter[6].
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the radioligand and fit the data using non-linear regression to determine Kd and Bmax[6].
This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to this compound, thereby determining the inhibitory constant (Ki) of the test compound.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing this compound as described in the saturation binding assay protocol[6].
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled this compound ligand (typically at or below its Kd) and varying concentrations of the unlabeled test compound[6][9].
-
Equilibration, Separation, and Quantification: Follow the same procedures as in the saturation binding assay[6].
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[6].
Data Presentation:
| Parameter | Description | Typical Value Range |
| Kd | Equilibrium dissociation constant | nM to µM |
| Bmax | Maximum number of binding sites | fmol/mg protein |
| IC50 | Concentration of a competitor that displaces 50% of the specific binding of the radioligand | nM to µM |
| Ki | Inhibitory constant for a competitor | nM to µM |
Functional Assays
Functional assays measure the cellular response following receptor activation and are essential for confirming whether a compound acts as an agonist, antagonist, or allosteric modulator.
This assay measures the increase in intracellular calcium concentration upon this compound activation.
Experimental Workflow:
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing this compound in a 96-well plate and culture overnight[10][11].
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS with HEPES) and then incubate them with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the presence of probenecid to prevent dye leakage[10][12].
-
Incubation: Incubate the cells for approximately 1 hour at 37°C to allow for the de-esterification of the dye within the cells[10][11].
-
Compound Addition: For antagonist testing, pre-incubate the cells with the test compound before adding the this compound agonist (LTB4).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) before and after the addition of the agonist. The change in fluorescence is proportional to the change in intracellular calcium concentration[13][14].
-
Data Analysis: Calculate the EC50 for agonists or the IC50 for antagonists from the dose-response curves.
This assay assesses the ability of a compound to either induce or inhibit the directed migration of cells expressing this compound towards a chemoattractant.
Protocol:
-
Cell Preparation: Isolate primary neutrophils or use a cell line expressing this compound. Resuspend the cells in a suitable assay medium[15][16].
-
Assay Setup: Use a chemotaxis chamber (e.g., Transwell or Boyden chamber) with a porous membrane. Add the chemoattractant (LTB4) to the lower chamber. For antagonist testing, pre-incubate the cells with the test compound[15][17].
-
Cell Migration: Add the cell suspension to the upper chamber and incubate for a period that allows for cell migration (e.g., 1-2 hours) at 37°C[15][17].
-
Quantification: Count the number of cells that have migrated to the lower side of the membrane. This can be done by staining the cells and counting them under a microscope or by using a plate reader-based method[15].
-
Data Analysis: Determine the chemotactic index by comparing the number of migrated cells in the presence of a chemoattractant to the number of randomly migrated cells (in the absence of a chemoattractant).
Data Presentation:
| Assay | Parameter | Description |
| Calcium Mobilization | EC50 | Concentration of an agonist that produces 50% of the maximal response. |
| IC50 | Concentration of an antagonist that inhibits 50% of the agonist response. | |
| Chemotaxis | Chemotactic Index | Ratio of directed cell migration to random cell migration. |
Assays for Off-Target Effects
Identifying unintended molecular targets is crucial to de-risk a drug candidate.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding[18][19].
This method is suitable for validating the engagement of a specific target.
Experimental Workflow:
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified time[20][21].
-
Heating: Aliquot the cell suspension and heat the samples at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling[20][22].
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation[18][20].
-
Western Blotting: Analyze the amount of soluble target protein (this compound) in the supernatant at each temperature using Western blotting with a specific antibody[18][22].
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement[22].
TPP allows for the unbiased, proteome-wide identification of on- and off-targets by coupling CETSA with quantitative mass spectrometry[23][24][25].
Protocol:
-
Sample Preparation: Treat cells and perform the heating steps as in the Western blot-based CETSA[23][25].
-
Protein Digestion and Labeling: Collect the soluble fractions, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT) for multiplexed quantitative analysis[24].
-
Mass Spectrometry: Analyze the labeled peptide mixtures by LC-MS/MS[23][24].
-
Data Analysis: Identify and quantify thousands of proteins. For each protein, generate melting curves and compare them between the compound-treated and vehicle-treated samples to identify proteins with significant thermal shifts[24][26].
Data Presentation:
| Assay | Parameter | Description |
| CETSA (WB) | ΔTm | Change in the melting temperature of the target protein upon compound binding. |
| TPP (MS) | Protein Thermal Shift | A list of all proteins exhibiting a statistically significant change in thermal stability. |
Kinase Profiling
Given the large number of kinases in the human genome and their structural similarities, it is essential to screen for off-target interactions with kinases.
Protocol:
-
Assay Format Selection: Choose a suitable in vitro kinase assay format, such as radiometric, fluorescence-based, or luminescence-based (e.g., ADP-Glo) assays[27][28].
-
Kinase Panel Screening: Screen the test compound at one or more concentrations against a large panel of purified kinases.
-
Data Acquisition: Measure the kinase activity in the presence of the test compound and a vehicle control.
-
Data Analysis: Calculate the percentage of inhibition for each kinase. For hits, perform dose-response experiments to determine the IC50 values. A selectivity profile can be generated by comparing the IC50 for the intended target (if it is a kinase) versus the off-target kinases[28][29].
Data Presentation:
| Parameter | Description |
| % Inhibition | The percentage reduction in kinase activity at a given compound concentration. |
| IC50 | The concentration of the compound that inhibits 50% of the kinase activity. |
| Selectivity Index | A ratio of IC50 values for off-target kinases versus the on-target kinase. |
Conclusion
A multi-faceted approach is essential for the comprehensive assessment of the specificity and off-target effects of this compound-targeting compounds. The combination of direct binding assays, cell-based functional assays, and proteome-wide off-target screening methods provides a robust framework for characterizing drug candidates and advancing them through the drug discovery pipeline. The protocols outlined in these application notes provide a foundation for these critical studies.
References
- 1. Real-time Imaging of Leukotriene B4 Mediated Cell Migration and BLT1 Interactions with β-arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of chemotactic factor-stimulated neutrophil oxidative metabolism by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Exosomes mediate LTB4 release during neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. CETSA [cetsa.org]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 24. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 25. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Experimental and data analysis advances in thermal proteome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. promega.com [promega.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for In Vivo Studies of BLT-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies involving the Leukotriene B4 receptor 1 (BLT-1) in various mouse models. The protocols outlined below are synthesized from established research to guide the design and execution of experiments aimed at understanding the role of this compound in disease and evaluating the efficacy of this compound-targeted therapeutics.
Introduction to this compound in In Vivo Mouse Models
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in inflammation by recruiting and activating leukocytes.[1] Its effects are primarily mediated through the high-affinity G protein-coupled receptor, this compound.[1] Mouse models are indispensable tools for investigating the physiological and pathological functions of the LTB4/BLT-1 signaling axis. Researchers utilize several key approaches to study this compound in vivo, including:
-
Pharmacological Inhibition: Administration of specific this compound antagonists to wild-type mice.
-
Genetic Knockout: Using mice with a targeted deletion of the Ltb4r1 gene (this compound knockout mice).
-
Humanized Mouse Models: Immunodeficient mice reconstituted with human hematopoietic stem cells (BLT-humanized mice), allowing for the study of human-specific responses.[2][3][4]
These models have been instrumental in elucidating the role of this compound in a range of conditions, including autoimmune diseases, inflammation, liver fibrosis, and HIV infection.[2][5][6][7]
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize quantitative data from key in vivo studies involving this compound modulation in mouse models.
Table 1: Pharmacological Inhibition of this compound in Mouse Models
| Compound | Mouse Model | Disease Model | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| CP-105,696 | C57BL/6JRj (Wild-type) | Mucous Membrane Pemphigoid (MMP) | 1, 5, or 10 mg/kg | Oral (p.o.), daily | Started on day 0, 3, or 7 and continued until day 16 | Dose-dependent reduction in skin inflammation severity.[5][8] | [5][8] |
| This compound Antagonist | Not specified | Metabolic dysfunction-associated steatohepatitis (MASH) and liver fibrosis | 30 or 90 mg/kg | Not specified | 8 weeks | Reduced plasma lipids and liver steatosis; no impact on liver injury biomarkers or fibrosis.[6][7] | [6][7] |
| U75302 | Aged mice | LPS-induced endotoxemia | Not specified | Not specified | Not specified | Increased anti-inflammatory macrophages, reduced phosphorylated NFκB and IL-6.[9] | [9] |
Table 2: Studies Utilizing this compound Knockout (Ltb4r1-/-) Mice
| Mouse Strain | Background Strain | Disease Model | Key Findings | Reference |
| Ltb4r1-/- | C57BL/6N | Mucous Membrane Pemphigoid (MMP) | Resistant to skin inflammation and exhibited fewer mucosal lesions; compromised neutrophil recruitment.[5][10] | [5][10] |
| This compound-/- | ApcMin/+ background | Spontaneous intestinal tumors | Increased rate of intestinal tumor development and mortality; paradoxical increase in tumor inflammation.[11] | [11] |
| This compound-/- | Not specified | Post-incisional pain | Reduced mechanical pain hypersensitivity and local infiltration of inflammatory monocytes.[1] | [1] |
Experimental Protocols
Protocol 1: Pharmacological Inhibition of this compound in a Mouse Model of Autoimmune Blistering Disease
This protocol is adapted from studies on Mucous Membrane Pemphigoid (MMP).[5][8]
1. Animal Model:
-
Wild-type C57BL/6JRj mice.
2. Disease Induction (MMP Model):
-
Induce MMP via anti-laminin 332 (LAMA332) IgG antibody transfer as previously described.
3. Preparation of this compound Antagonist:
-
Use a specific this compound antagonist such as CP-105,696.
-
Prepare the vehicle control and different concentrations of the antagonist (e.g., 1, 5, and 10 mg/kg body weight).
4. Administration:
-
Administer the this compound antagonist or vehicle daily via oral gavage (p.o.).
-
Initiate treatment at a specified time point relative to disease induction (e.g., day 0, 3, or 7).
5. Monitoring and Endpoint Analysis:
-
Monitor the progression of skin inflammation daily, assessing the percentage of the total body surface affected by lesions.
-
At the experimental endpoint (e.g., day 16), euthanize the mice.
-
Collect skin and mucosal tissue samples for histological analysis to assess immune cell infiltration and tissue damage.
-
Perform immunofluorescence staining for IgG and C3 deposition at the dermal-epidermal junction.
Protocol 2: Evaluation of this compound Knockout Mice in an Inflammatory Pain Model
This protocol is based on studies of post-incisional pain.[1]
1. Animal Model:
-
This compound knockout (BLT1KO) mice and wild-type (BLT1WT) littermates as controls.
2. Surgical Procedure (Plantar Incision Model):
-
Anesthetize the mice.
-
Make a plantar incision to induce postoperative pain.
3. Behavioral Testing (Mechanical Pain Hypersensitivity):
-
Use the von Frey test to assess the mechanical withdrawal threshold before and at multiple time points after the incision.
4. Endpoint Analysis:
-
At selected time points (e.g., 1 day post-incision), euthanize the mice.
-
Collect tissue from the incised paw for analysis.
-
Measure levels of inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in the tissue homogenates.
-
Perform flow cytometry or immunohistochemistry to quantify the infiltration of neutrophils and inflammatory monocytes.
Visualizations: Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz (DOT language) to visualize key concepts related to this compound in vivo studies.
Caption: LTB4/BLT-1 signaling cascade leading to inflammatory responses.
References
- 1. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 2. An advanced BLT-humanized mouse model for extended HIV-1 cure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using the BLT humanized mouse as a stem cell based gene therapy tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunization of BLT Humanized Mice Redirects T Cell Responses to Gag and Reduces Acute HIV-1 Viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The receptor BLT1 is essential on neutrophils in a mouse model of mucous membrane pemphigoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Leukotriene B4 receptor 1 (BLT1) does not mediate disease progression in a mouse model of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - The receptor BLT1 is essential on neutrophils in a mouse model of mucous membrane pemphigoid [insight.jci.org]
- 9. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The receptor BLT1 is essential on neutrophils in a mouse model of mucous membrane pemphigoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene B4-receptor-1 mediated host response shapes gut microbiota and controls colon tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BLT-1 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of BLT-1 (Block lipid transport-1) stock solutions for laboratory experiments. This compound is a selective inhibitor of the scavenger receptor class B, type I (SR-BI), which plays a crucial role in the selective uptake of lipids from high-density lipoproteins (HDL).[1][2][3] It is also known to be a potent inhibitor of Hepatitis C virus (HCV) entry.[1]
Chemical Properties and Solubility
This compound is a thiosemicarbazone copper chelator.[1][2] Understanding its chemical properties is essential for preparing stable and effective stock solutions.
| Property | Value | Source |
| CAS Number | 321673-30-7 | [1][4][5] |
| Molecular Formula | C₁₂H₂₃N₃S | [4][5] |
| Molecular Weight | 241.40 g/mol | [4] |
| Appearance | White to tan solid/powder | [4] |
| Solubility in DMSO | ≥13 mg/mL to 100 mg/mL | [2][4] |
| Solubility in Water | Insoluble | [2] |
| Purity | ≥95% to ≥98% (HPLC) | [4] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
Materials:
-
This compound powder (CAS 321673-30-7)
-
Anhydrous/hygroscopic-free Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)[1]
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.414 mg of this compound (Molecular Weight = 241.40 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid in complete dissolution.[1] Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 6 months at -20°C and up to 2 years at -80°C.[1][4]
2. Preparation of Working Solutions
To prepare a working solution, dilute the 10 mM stock solution in the appropriate cell culture medium or buffer immediately before use. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and the workflow for preparing a stock solution.
Caption: this compound inhibits SR-BI-mediated lipid transport.
Caption: Workflow for this compound stock solution preparation.
References
Troubleshooting & Optimization
BLT-1 Technical Support Center: DMSO Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of BLT-1 when using Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Block Lipid Transport-1) is a selective inhibitor of the Scavenger Receptor B, type 1 (SR-BI).[1][2][3] It functions as a thiosemicarbazone copper chelator.[1][3] The primary mechanism of action for this compound is the inhibition of lipid transfer between high-density lipoproteins (HDL) and cells, a process mediated by the SR-BI receptor.[1][2][3] This makes it a valuable tool for studying cholesterol transport and its role in various biological processes, including Hepatitis C Virus (HCV) entry, which it potently inhibits.[1]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is highly soluble in DMSO. However, the exact solubility can vary slightly between batches and is significantly impacted by the purity and water content of the DMSO. It is crucial to use fresh, anhydrous (hygroscopic) DMSO for the best results, as moisture can reduce solubility.[1][3] Forcing dissolution with ultrasonication may be necessary.[1]
Q3: How should I prepare a this compound stock solution in DMSO?
A3: To prepare a stock solution, add the appropriate volume of fresh, anhydrous DMSO to your vial of this compound powder to achieve the desired concentration. If the compound does not dissolve immediately with vortexing, brief sonication can be used to aid dissolution.[1] For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q4: How should I store the this compound powder and my DMSO stock solution?
A4: Proper storage is critical to maintaining the integrity of this compound.
-
Powder: The solid form of this compound should be stored at -20°C and is stable for up to three years.[1][4]
-
DMSO Stock Solution: Once dissolved in DMSO, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][5] Store these aliquots at -80°C. Storage recommendations for DMSO solutions vary by supplier, so always consult your product's datasheet.
Q5: What is the stability of a this compound stock solution in DMSO?
A5: The stability of this compound in DMSO is dependent on the storage temperature. When stored in aliquots at -80°C, it can be stable for 6 months to 2 years.[1][6] Storage at -20°C is generally recommended for shorter periods, around 1 year.[1] One supplier notes stability for only two weeks when stored at 4°C in DMSO.[6] To ensure experimental success, using freshly prepared solutions or solutions stored correctly at -80°C is highly recommended.[5]
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 48 mg/mL | 198.84 mM | Data from Selleck Chemicals.[2][3][4] |
| DMSO | 41.67 mg/mL | 172.62 mM | Requires sonication. Use newly opened DMSO.[1] |
| Ethanol | 48 mg/mL | 198.84 mM | |
| Water | Insoluble | Insoluble |
Table 2: this compound Storage and Stability Summary
| Form | Storage Temperature | Stability Period | Source |
| Powder | -20°C | 3 years | MedchemExpress, Selleck Chemicals[1][3] |
| Powder | 4°C | 2 years | MedchemExpress[1] |
| In DMSO | -80°C | 2 years | MedchemExpress[1] |
| In DMSO | -80°C | 6 months | DC Chemicals[6] |
| In DMSO | -20°C | 1 year | MedchemExpress[1] |
| In DMSO | 4°C | 2 weeks | DC Chemicals[6] |
Mandatory Visualizations
References
common issues with BLT-1 experimental reproducibility
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to experimental reproducibility when working with the BLT-1 signaling pathway.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound experiments.
Inconsistent Results in this compound Kinase Assays
Question: Why am I seeing high variability in my this compound kinase assay results between experiments?
Answer: Variability in kinase assays can stem from several factors. A primary issue can be the purity and activity of the recombinant this compound enzyme. Additionally, inconsistencies in ATP concentration, substrate quality, and incubation times can significantly impact results. It is also crucial to consider that different assay formats, such as those measuring ATP consumption versus direct substrate phosphorylation, can yield different IC50 values for the same inhibitor.[1]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Enzyme Quality | Ensure consistent, high-purity recombinant this compound from a reliable vendor. Validate enzyme activity before each set of experiments. |
| ATP Concentration | Use a fresh, accurately quantified stock of ATP for each experiment. Keep the ATP concentration consistent, ideally at or near the Km for this compound. |
| Substrate Variability | Use a high-quality, validated peptide or protein substrate. Ensure consistent batch and storage conditions. |
| Assay Conditions | Strictly adhere to standardized incubation times and temperatures. Ensure thorough mixing of reagents. |
| Assay Technology | Be aware of the limitations of your chosen assay. Luminescence-based assays measuring ATP depletion can be prone to interference from compounds that affect luciferase.[1] |
Difficulties in Detecting this compound Phosphorylation via Western Blot
Question: I'm having trouble detecting the phosphorylated form of this compound (pthis compound) consistently with Western blotting. What could be the issue?
Answer: Western blotting for phosphorylated proteins can be challenging. Common issues include low signal, high background, and non-specific bands.[2][3][4] The quality of the primary antibody is critical, as is the optimization of blocking and washing steps.[2][5] Sample handling is also crucial to preserve phosphorylation status.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Inefficient protein transfer.[2] | Confirm transfer with Ponceau S staining.[6] |
| Low primary antibody affinity or concentration. | Use a validated phospho-specific antibody. Optimize antibody dilution and consider overnight incubation at 4°C.[5] | |
| High phosphatase activity in samples. | Add phosphatase inhibitors to your lysis buffer and keep samples on ice. | |
| High Background | Insufficient blocking. | Optimize blocking conditions. Try different blocking agents (e.g., 5% BSA instead of milk for phospho-antibodies).[2] |
| Primary or secondary antibody concentration too high. | Reduce antibody concentrations. | |
| Non-Specific Bands | Antibody cross-reactivity. | Use a highly specific primary antibody. Run appropriate controls, such as lysates from this compound knockout cells. |
| Sample degradation. | Use fresh samples and protease inhibitors in your lysis buffer.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for ensuring reproducibility in our this compound cell-based assays?
A1: The most critical factors include the quality and consistency of reagents, maintaining standardized cell culture practices, and ensuring the stability of your equipment.[7] Cell line authentication is paramount to avoid issues with misidentified or cross-contaminated cells.[8] It's also essential to control for variability in cell passage number and seeding density, as these can significantly impact cellular responses.[9]
Q2: We are screening small molecule inhibitors for this compound, and our results are not consistent. What should we check?
A2: Inconsistencies in inhibitor screening can arise from compound stability and solubility issues. Ensure your compounds are fully dissolved and stable in the assay buffer. Another key factor is the discrepancy between biochemical and cellular assays.[10] A compound may be potent against the isolated enzyme but show weak activity in cells due to poor permeability or high protein binding. It is also important to use appropriate controls and to be mindful of potential artifacts of the assay technology used.[1]
Q3: How can we minimize variability when using different batches of antibodies for this compound detection?
A3: To minimize variability between antibody batches, it is crucial to validate each new lot. This can be done by running a side-by-side comparison with the old batch using a standardized control lysate. Key parameters to check are antibody titer, specificity, and signal-to-noise ratio. If possible, purchase larger lots of antibodies that have been shown to perform well.
Q4: What is the best way to report our this compound experimental data to ensure it is reproducible by others?
A4: To ensure others can reproduce your work, it is essential to provide a detailed description of the methods and reagents used.[11] This includes the catalog numbers and manufacturers of all reagents, detailed protocols with incubation times and temperatures, and a thorough description of the data analysis methods.[12] Providing access to your raw data can also significantly enhance reproducibility.[9]
Experimental Protocols
Protocol 1: Standard Western Blot for pthis compound Detection
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well on a 4-12% Bis-Tris gel. Run the gel at 150V for 60-90 minutes.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 90 minutes. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-pthis compound antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add ECL substrate and image the blot using a chemiluminescence detector.
Protocol 2: this compound In Vitro Kinase Assay
-
Assay Preparation: Prepare a master mix containing assay buffer, 10 µM ATP, and a biotinylated peptide substrate.
-
Inhibitor Addition: Add test compounds (in DMSO) or DMSO vehicle control to a 384-well plate.
-
Enzyme Addition: Add recombinant this compound enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Detection: Add a detection reagent (e.g., a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin conjugate) and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.
Visualizations
Caption: Hypothetical this compound signaling pathway.
Caption: Workflow for a this compound inhibitor screening assay.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. biocompare.com [biocompare.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. kosheeka.com [kosheeka.com]
- 8. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 12. mindwalkai.com [mindwalkai.com]
Technical Support Center: Troubleshooting BLT-1 Cytotoxicity in Cell-Based Assays
Welcome to the technical support center for troubleshooting cytotoxicity related to the leukotriene B4 receptor 1 (BLT-1). This guide is designed for researchers, scientists, and drug development professionals who are observing unexpected cell death in their experiments involving this compound modulators (agonists or antagonists). The following information will help you distinguish between specific, on-target effects and non-specific cytotoxicity, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would it be associated with cytotoxicity?
A1: this compound is a high-affinity G protein-coupled receptor for leukotriene B4 (LTB4), a potent lipid mediator involved in inflammation.[1][2][3] It is primarily expressed on leukocytes, such as neutrophils, monocytes, and activated T cells.[2][4][5] While the primary role of this compound is to mediate inflammatory responses, including chemotaxis, its modulation can sometimes lead to cell death. This can occur through specific, on-target mechanisms where excessive or prolonged signaling triggers apoptosis, or through non-specific, off-target effects of the compound being used to modulate the receptor.
Q2: I am observing high levels of cell death in my assay when using a this compound modulator. How can I determine if this is a real biological effect?
A2: A critical step is to differentiate between specific (on-target) and non-specific cytotoxicity.[6][7] Non-specific cytotoxicity can arise from high compound concentrations, poor solubility, or off-target effects unrelated to this compound. A "cytotoxicity burst," where many stress responses are activated non-specifically at concentrations close to those causing cell death, can also lead to misleading results.[6][8] To investigate this, you should perform control experiments, including testing the compound on a cell line that does not express this compound and using a known inactive analogue of your compound if available.
Q3: What are some common causes of non-specific cytotoxicity in cell-based assays?
A3: Non-specific cytotoxicity can be caused by a variety of factors:
-
High Compound Concentration: Exceeding the optimal concentration range can lead to off-target effects.
-
Poor Compound Solubility: Compounds precipitating out of solution can cause physical damage to cells.
-
Contamination: Mycoplasma or other microbial contamination can induce cell death.
-
Assay Artifacts: Some assay reagents, like MTT or certain DNA-binding dyes, can be toxic to cells, especially with prolonged exposure.[9]
-
Inappropriate Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) can be toxic at high concentrations.
Q4: How can I confirm that my compound is engaging the this compound receptor in my cells?
A4: Target engagement assays are crucial to confirm that your compound is interacting with this compound.[10][11][12] Techniques such as cellular thermal shift assay (CETSA), fluorescence polarization, or competition binding assays with a fluorescently labeled this compound ligand can be used.[10][13] Additionally, you can perform functional assays that measure known downstream effects of this compound activation, such as calcium mobilization or chemotaxis, to confirm on-target activity.[14][15]
Troubleshooting Guides
Problem 1: High cytotoxicity observed across multiple cell lines, including those with low or no this compound expression.
This suggests a non-specific cytotoxic effect.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound concentration is too high. | Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) and extending to a high concentration. | Cytotoxicity should decrease at lower, more pharmacologically relevant concentrations. |
| Poor compound solubility. | Visually inspect the culture medium for precipitation after adding the compound. Test different solvent concentrations or formulation strategies. | Reducing precipitation should decrease cytotoxicity. |
| Vehicle (e.g., DMSO) toxicity. | Run a vehicle-only control at the highest concentration used in your experiment. | If the vehicle control shows cytotoxicity, the concentration needs to be lowered. |
| General assay issues. | Review your cell seeding density, as both too low and too high densities can affect results.[16][17] Ensure gentle handling of cells during plating and media changes.[16][17] | Optimized cell density and handling should improve assay consistency. |
Problem 2: Cytotoxicity is observed only in this compound expressing cells, but the effect is unexpectedly potent.
This could be a specific effect, but other factors might be sensitizing the cells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Synergistic effects with media components. | Culture cells in different media formulations to see if the cytotoxic effect changes. | If the effect is media-dependent, a component of the media may be interacting with your compound. |
| On-target but supraphysiological signaling. | Use a this compound antagonist to see if it can block the cytotoxicity caused by your compound (if it's an agonist). | If an antagonist rescues the cells, it confirms the effect is mediated through this compound. |
| Cell line specific sensitivity. | Test on other this compound expressing cell lines to see if the effect is consistent. | If the effect is unique to one cell line, it may have a specific genetic or metabolic background that makes it more susceptible. |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Cytotoxicity
This workflow is designed to systematically determine if the observed cytotoxicity is mediated by this compound.
Methodology:
-
Initial Observation: A this compound modulating compound induces cytotoxicity in a this compound positive cell line.
-
Controls:
-
This compound Negative Cell Line: Test the compound on a cell line that does not express this compound. If cytotoxicity is still observed, it is likely non-specific.
-
Dose-Response: Determine the potency of the cytotoxic effect. Non-specific effects often occur at higher concentrations.
-
Vehicle Control: Ensure the solvent for the compound is not causing cytotoxicity.
-
-
Confirmation:
-
Antagonist Rescue: For agonist-induced cytotoxicity, pre-treat cells with a this compound antagonist. If the antagonist prevents cell death, the effect is on-target.
-
Functional Assay: Measure a direct functional consequence of this compound activation (e.g., calcium mobilization). The concentration range for the functional response should correlate with that of the cytotoxicity.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate this compound expression. If cytotoxicity is diminished, this provides strong evidence for an on-target effect.
-
Protocol 2: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium upon this compound activation, a key downstream signaling event.
Materials:
-
This compound expressing cells (e.g., HL-60, neutrophils)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound agonist (your test compound or LTB4 as a positive control)
-
This compound antagonist (e.g., U-75302) for control experiments
-
Assay buffer (e.g., HBSS with calcium and magnesium)
Procedure:
-
Cell Loading: Incubate cells with the calcium indicator dye according to the manufacturer's instructions.
-
Washing: Gently wash the cells to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a plate reader or fluorometer.
-
Compound Addition: Add the this compound agonist at various concentrations.
-
Signal Detection: Immediately begin recording the fluorescence signal over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Quantify the peak fluorescence intensity for each concentration to generate a dose-response curve.
This compound Signaling Pathway
Activation of the this compound receptor by its ligand, LTB4 (or an agonist), initiates a signaling cascade that leads to various cellular responses, primarily related to inflammation and cell migration.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its modulators.
Table 1: this compound Receptor Expression in Common Cell Lines
| Cell Line | Cell Type | This compound Expression Level | Reference |
| HL-60 | Human promyelocytic leukemia | High (especially after differentiation) | [18] |
| THP-1 | Human monocytic | Moderate | [19] |
| Primary Neutrophils | Human immune cells | High | [18] |
| CD8+ T cells | Human immune cells | Induced upon activation | [4][14][20] |
| HEK293 | Human embryonic kidney | Negligible (unless transfected) | N/A |
| HeLa | Human cervical cancer | Negligible | N/A |
Table 2: Common this compound Modulators and Their Properties
| Compound | Type | Typical Concentration Range | Notes |
| Leukotriene B4 (LTB4) | Endogenous Agonist | 0.1 - 100 nM | The natural high-affinity ligand for this compound.[21] |
| U-75302 | Antagonist | 1 - 10 µM | Selective this compound antagonist.[22] |
| CP-105,696 | Antagonist | 10 - 100 nM | Potent and selective this compound antagonist.[23] |
| LY255283 | Antagonist | 1 - 50 µM | Primarily a BLT-2 antagonist, but can have effects on this compound.[24][25] |
Disclaimer: The concentration ranges provided are for guidance only. Optimal concentrations should be determined empirically for each specific cell type and assay.
References
- 1. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Expression of Leukotriene B4 receptor-1 on CD8+ T cells is required for their migration into tumors to elicit effective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding specific and nonspecific toxicities: a requirement for the development of dendrimer-based pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. Leukotriene B4 and BLT1 control cytotoxic effector T cell recruitment to inflamed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BLT1 receptor | Leukotriene receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Leukotriene B4 receptor BLT1 mediates early effector T cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacological inhibition of BLT1 diminishes early abdominal aneurysm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of BLT-1 as a Research Tool
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using the Leukotriene B4 receptor 1 (BLT-1) as a research tool.
I. Frequently Asked Questions (FAQs)
This section addresses the core limitations and common queries regarding the use of this compound in research.
Q1: What are the main challenges when studying this compound?
A1: Researchers often face several challenges when investigating this compound:
-
Co-expression with BLT-2: Many primary cells and myeloid cell lines endogenously express both this compound and the low-affinity LTB4 receptor, BLT-2. This co-expression can confound experimental results, as BLT-2 can also bind LTB4 and other eicosanoids, potentially masking or altering the specific effects of this compound activation.[1]
-
Receptor Desensitization and Internalization: Upon agonist stimulation, this compound rapidly desensitizes and internalizes.[2] This transient nature of cell surface expression can lead to a narrow window for measuring cellular responses and may result in a diminished signal in various assays. The internalization process is dependent on G-protein-coupled receptor kinase 2 (GRK2) but is independent of arrestins.[2]
-
Lack of Highly Specific Pharmacological Tools: While several antagonists for this compound exist, their specificity and potential off-target effects can be a concern, complicating the interpretation of results.
-
Transient Expression in T-cells: this compound expression on T-cells is tightly regulated by the inflammatory environment and is only transiently expressed after activation, making it challenging to study its role in T-cell trafficking.[3]
-
In Vitro vs. In Vivo Discrepancies: Findings from in vitro studies may not always translate directly to in vivo models due to the complexity of the biological system in a living organism.[4][5]
Q2: How can I differentiate between this compound and BLT-2 mediated effects?
A2: Distinguishing the specific contributions of this compound and BLT-2 is crucial. Here are some strategies:
-
Use of Selective Antagonists: Employ antagonists that have a higher affinity and selectivity for this compound over BLT-2. However, be mindful of the limitations and potential off-target effects of these compounds.
-
Genetically Modified Cell Lines: Utilize cell lines that are genetically engineered to express only this compound or have had the BLT-2 gene knocked out. This provides a cleaner system to study this compound specific signaling.
-
siRNA Knockdown: Transiently reduce the expression of BLT-2 using small interfering RNA (siRNA) in your cell model to isolate the effects of this compound activation.
-
Ligand Concentration Range: Since this compound is a high-affinity receptor and BLT-2 is a low-affinity receptor for LTB4, carefully titrating the concentration of LTB4 can help to preferentially activate this compound at lower concentrations.[1][6]
Q3: What should I consider when using this compound humanized mice?
A3: While a powerful tool for in vivo studies, particularly in HIV research, BLT (Bone Marrow-Liver-Thymus) humanized mice have several limitations:
-
Graft-versus-Host Disease (GvHD): These mice are prone to developing GvHD, which can limit the duration of long-term studies.
-
Suboptimal B-cell Function: The B-cell compartment in BLT mice is not fully reconstituted, leading to impaired humoral immune responses.
-
Cost and Complexity: The generation and maintenance of BLT humanized mice are expensive and technically demanding.
II. Troubleshooting Guides
This section provides practical solutions to common problems encountered during key this compound experiments, presented in a question-and-answer format.
A. Chemotaxis Assays
Q: I am observing low or no cell migration in my Transwell assay. What could be the issue?
A: Low cell migration in a chemotaxis assay can be due to several factors. Here's a troubleshooting guide:
| Potential Cause | Suggested Solution |
| Suboptimal Chemoattractant Concentration | Perform a dose-response curve with your chemoattractant (e.g., LTB4) to determine the optimal concentration for inducing migration. |
| Cell Health and Viability | Ensure your cells are healthy and have high viability before starting the assay. Use freshly isolated primary cells or low-passage cell lines. |
| Incorrect Pore Size of the Transwell Insert | The pore size of the insert membrane should be appropriate for the size of the cells you are using. For neutrophils, a 3-5 µm pore size is generally recommended. |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient cell migration. This can range from 30 minutes to several hours depending on the cell type and chemoattractant. |
| Receptor Desensitization | Pre-incubation with the chemoattractant can lead to receptor desensitization and reduced migration. Ensure that the chemoattractant is only present in the lower chamber. |
| Cell Clumping | Cell clumping can impede migration. Ensure a single-cell suspension before seeding cells into the upper chamber. |
| Air Bubbles | Air bubbles trapped under the Transwell membrane can prevent the formation of a proper chemoattractant gradient.[7] |
Q: My chemotaxis assay has high background migration (high migration in the absence of a chemoattractant). How can I reduce it?
A: High background migration can obscure the specific chemotactic response. Consider the following:
| Potential Cause | Suggested Solution |
| Presence of Unwanted Chemoattractants | Ensure that the media and supplements used are free of any contaminating chemoattractants. Serum, for example, can contain growth factors that induce migration. Consider using serum-free media for the assay. |
| Cell Activation during Preparation | Handling of primary cells can lead to their activation and spontaneous migration. Handle cells gently and keep them on ice as much as possible. |
| Vibrations or Disturbances | Mechanical disturbances can cause cells to fall through the pores of the membrane. Place the assay plate in a stable, vibration-free incubator. |
B. Calcium Mobilization Assays
Q: I am not seeing a significant calcium signal upon agonist stimulation.
A: A weak or absent calcium signal can be frustrating. Here are some potential causes and solutions:
| Potential Cause | Suggested Solution |
| Low Receptor Expression | Confirm the expression of functional this compound on the cell surface of your chosen cell line using techniques like flow cytometry or a radioligand binding assay. |
| Poor Dye Loading | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature. Ensure that the dye is not expired and has been stored correctly. |
| Presence of Calcium Chelators | Ensure that your assay buffer does not contain calcium chelators like EDTA or EGTA. |
| Receptor Desensitization | Rapid desensitization of this compound can lead to a transient and hard-to-detect signal. Measure the calcium response immediately after agonist addition. |
| Cell Health | Use healthy, actively growing cells. Over-confluent or stressed cells may not respond optimally. |
Q: I am observing a high background fluorescence in my calcium assay.
A: High background can mask the specific signal. Try these troubleshooting steps:
| Potential Cause | Suggested Solution |
| Incomplete Removal of Extracellular Dye | Wash the cells thoroughly with assay buffer after dye loading to remove any extracellular dye. |
| Autofluorescence | Some cell types or media components can exhibit autofluorescence. Measure the fluorescence of unstained cells and subtract this from your measurements. |
| Leaky Cells | Damaged or dying cells can leak dye, contributing to high background. Ensure high cell viability. |
| Light Exposure | Protect the dye and the loaded cells from excessive light exposure to prevent photobleaching and increased background. |
C. Radioligand Binding Assays
Q: I have high non-specific binding in my radioligand binding assay.
A: High non-specific binding (NSB) can significantly reduce the signal-to-noise ratio of your assay. Here are some ways to address this:
| Potential Cause | Suggested Solution |
| Hydrophobic Interactions | The radioligand may be binding non-specifically to the filter membrane or other components. Pre-soak the filters in a solution of polyethyleneimine (PEI) or bovine serum albumin (BSA).[8] |
| Suboptimal Blocking Agent | Optimize the concentration of the blocking agent (e.g., BSA) in your assay buffer. |
| Inappropriate Competitor Concentration | Ensure you are using a sufficiently high concentration of the unlabeled competitor to fully displace the specific binding of the radioligand. A concentration 100- to 1000-fold higher than the Kd of the radioligand is generally recommended. |
| Radioligand Purity | Impurities in the radioligand preparation can contribute to high NSB. Check the purity of your radioligand. |
Q: My specific binding signal is too low.
A: A low specific binding signal can make it difficult to obtain reliable data. Consider the following:
| Potential Cause | Suggested Solution |
| Low Receptor Density | Use a cell line with a higher expression level of this compound or increase the amount of membrane preparation used in the assay. |
| Radioligand Concentration Too Low | Ensure you are using an appropriate concentration of the radioligand, typically around the Kd value for saturation binding experiments. |
| Insufficient Incubation Time | Allow the binding reaction to reach equilibrium. Optimize the incubation time by performing a time-course experiment. |
| Degradation of Receptor or Ligand | Include protease inhibitors in your membrane preparation buffer. Store your radioligand and receptor preparations appropriately to prevent degradation. |
III. Quantitative Data
This section provides a summary of key quantitative data for this compound ligands and inhibitors to aid in experimental design and data interpretation.
| Compound | Compound Type | Assay Type | Cell/Tissue Type | Value | Reference |
| Leukotriene B4 (LTB4) | Agonist | Radioligand Binding | Human Neutrophils | Kd: ~0.1-1 nM | [9] |
| Leukotriene B4 (LTB4) | Agonist | Calcium Mobilization | Human Monocytes | EC50: ~1-10 nM | |
| U75302 | Antagonist | Radioligand Binding | Human Neutrophils | Ki: ~10-50 nM | |
| CP-105,696 | Antagonist | Radioligand Binding | Human Neutrophils | Ki: ~1-5 nM | |
| CAY10583 | BLT2-selective Agonist | Calcium Mobilization | DRG neurons | 400 nM (used to study BLT2 effects) | [6] |
| LY255283 | BLT2 Antagonist | Calcium Mobilization | DRG neurons | 10 µM (used to block BLT2) | [10] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound function.
A. Neutrophil Chemotaxis Assay (Transwell Method)
-
Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in a serum-free assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of assay medium containing the desired concentration of LTB4 (or other chemoattractants) to the lower wells of a 24-well plate. Include a negative control with assay medium alone.
-
Place a Transwell insert with a 3-5 µm pore size polycarbonate membrane into each well.
-
Add 100 µL of the neutrophil suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
To count the migrated cells in the lower chamber, you can either:
-
Directly count the cells using a hemocytometer.
-
Lyse the cells and quantify the amount of a cellular enzyme, such as lactate dehydrogenase (LDH).
-
Stain the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measure the fluorescence.
-
-
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the negative control.
B. Calcium Mobilization Assay (Fluo-4 Method)
-
Cell Plating: Seed this compound expressing cells (e.g., HEK293 or CHO cells stably expressing this compound) into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Calcium Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~520 nm.
-
Record a baseline fluorescence for a few seconds.
-
Inject the desired concentration of LTB4 (or other agonists) and continue recording the fluorescence signal for at least 60 seconds to capture the transient calcium peak.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The results can be expressed as a percentage of the maximal response or as a fold increase over baseline.
C. Radioligand Binding Assay (Membrane Preparation)
-
Membrane Preparation:
-
Harvest this compound expressing cells and resuspend them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed to remove nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend it in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following in this order:
-
Assay buffer
-
Unlabeled competitor (for competition assays) or buffer (for total binding)
-
Radiolabeled ligand (e.g., [3H]-LTB4)
-
Membrane preparation
-
-
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of unlabeled competitor) from the total binding. The data can then be analyzed using non-linear regression to determine Kd, Bmax, and Ki values.
V. Mandatory Visualizations
This compound Signaling Pathway
A simplified diagram of the major signaling pathways activated by the this compound receptor.
Experimental Workflow: Chemotaxis Assay
A step-by-step workflow for performing a neutrophil chemotaxis assay using the Transwell method.
References
- 1. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-induced internalization of leukotriene B(4) receptor 1 requires G-protein-coupled receptor kinase 2 but not arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]
- 5. Summary of Advantages and Disadvantages of In Vitro and In Vivo Methods - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
potential off-target effects of BLT-1 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BLT-1 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary and well-established target of this compound (Block lipid transport-1) is the Scavenger Receptor Class B, Type I (SR-BI).[1][2] this compound is a potent inhibitor of SR-BI-mediated selective lipid uptake from high-density lipoproteins (HDL) and cholesterol efflux to HDL.[2] It is also known to be a potent inhibitor of Hepatitis C Virus (HCV) entry, which is mediated by SR-BI.[1]
Q2: Is this compound a Tec kinase inhibitor?
A2: Currently, there is no substantial evidence in the scientific literature to suggest that this compound is a direct inhibitor of Tec family kinases. Tec family kinases are non-receptor tyrosine kinases involved in intracellular signaling, primarily in hematopoietic cells.[3][4][5] this compound's established mechanism of action is the inhibition of the SR-BI receptor.[1][6] The query regarding "this compound Tec kinase inhibitor" may stem from a misunderstanding or a very specific, unpublished context. Researchers investigating Tec kinases should use inhibitors specifically validated for that kinase family.
Q3: What are the known off-target effects of this compound?
A3: The most significant known off-target effect of this compound is its activity as a copper chelator, a characteristic of its thiosemicarbazone chemical structure.[1][7] This copper-chelating property can lead to biological effects independent of SR-BI inhibition. For instance, in zebrafish embryos, this compound induces a copper-dependent phenotype characterized by a twisted notochord, brain ventricle enlargement, and lack of melanization.[7] This effect highlights the importance of considering the impact of copper homeostasis in experiments using this compound.[7][8] Thiosemicarbazones, as a class, are known to chelate various metals, which can lead to the generation of reactive oxygen species and other off-target activities.[9][10][11]
Q4: How can I control for the off-target effects of this compound in my experiments?
A4: To control for the off-target effects of this compound, it is recommended to include the following controls in your experimental design:
-
Use an inactive analog: A semicarbazone derivative of this compound, where the sulfur atom of the thiosemicarbazone is replaced with an oxygen, has been shown to be inactive as an SR-BI inhibitor.[6] This analog can serve as a negative control to distinguish SR-BI-specific effects from off-target effects.
-
Copper supplementation: To determine if the observed effects are due to copper chelation, experiments can be performed with and without copper supplementation to see if the phenotype can be rescued.[7]
-
Use structurally unrelated SR-BI inhibitors: Comparing the effects of this compound with other SR-BI inhibitors that have different chemical scaffolds can help to confirm that the observed phenotype is due to SR-BI inhibition and not a chemical class-specific off-target effect.
-
SR-BI knockout/knockdown cells: The most rigorous control is to perform experiments in cells where SR-BI has been genetically removed. An effect that persists in the absence of SR-BI is likely an off-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cytotoxicity or cellular stress | Copper chelation by this compound can disrupt copper homeostasis, leading to cellular stress and toxicity.[7][8] | 1. Perform a dose-response curve to determine the therapeutic window. 2. Include a copper supplementation group in your experiment to assess if the toxicity is copper-dependent. 3. Test the inactive semicarbazone analog of this compound to see if it produces similar toxicity. |
| Phenotype does not match known SR-BI functions | The observed effect may be due to the off-target activity of this compound, such as its impact on copper-dependent enzymes or signaling pathways.[12] | 1. Verify the effect in SR-BI knockout/knockdown cells. 2. Use a structurally different SR-BI inhibitor to see if the same phenotype is observed. |
| Inconsistent results between experiments | The availability of copper in the cell culture media or experimental system may vary, leading to inconsistent off-target effects of this compound. | 1. Standardize cell culture media and supplements. 2. Consider using a defined, serum-free medium to reduce variability in metal ion concentration. |
| This compound appears to affect kinase signaling pathways | While not a direct Tec kinase inhibitor, the copper chelation activity of this compound could indirectly affect metalloenzymes, including some kinases, or induce cellular stress responses that activate kinase pathways. | 1. Perform a kinome-wide selectivity screen to assess this compound's activity against a broad panel of kinases (see Experimental Protocols section). 2. Use specific inhibitors of the suspected off-target kinase to see if the phenotype is replicated. |
Quantitative Data
Table 1: On-Target Potency of this compound
| Assay | Cell Line/System | IC50 | Reference |
| DiI-HDL Uptake | ldlA[mSR-BI] cells | 60 nM | [1] |
| [3H]CE-HDL Uptake | ldlA[mSR-BI] cells | 110 nM | [1] |
| HCV Entry | Huh 7.5.1 cells | 0.96 µM | [1] |
| SR-BI-dependent [3H]CE uptake | mSR-BI-t1-containing liposomes | 0.057 µM | [1] |
Table 2: Hypothetical Kinome Scan Data for this compound
Disclaimer: The following table is a hypothetical representation of kinome scan data for illustrative purposes, as specific kinome-wide screening data for this compound is not publicly available. Researchers are encouraged to perform their own kinase profiling studies.
| Kinase Target | % Inhibition at 1 µM | Selectivity Score (S10) | Potential Implication |
| SR-BI (Primary Target) | >95% | 0.01 | On-target activity |
| Kinase X | 75% | Potential off-target, requires further validation | |
| Kinase Y | 55% | Potential off-target, requires further validation | |
| Kinase Z | <10% | Likely not a significant off-target |
Experimental Protocols
1. DiI-HDL Uptake Assay to Measure SR-BI Inhibition
-
Objective: To quantify the inhibitory effect of this compound on SR-BI-mediated lipid uptake.
-
Methodology:
-
Plate ldlA[mSR-BI] cells (a CHO cell line overexpressing murine SR-BI) in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound (or controls) in serum-free media for 1 hour at 37°C.
-
Add DiI-HDL (HDL labeled with the fluorescent dye DiI) to a final concentration of 10 µg/mL and incubate for an additional 2-3 hours at 37°C.
-
Wash the cells extensively with PBS to remove unbound DiI-HDL.
-
Lyse the cells and measure the fluorescence of the incorporated DiI using a fluorescence plate reader (Excitation/Emission ~549/565 nm).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
2. Zebrafish Embryo Assay for Copper Chelation Effect
-
Objective: To assess the copper-dependent off-target effects of this compound.
-
Methodology:
-
Collect freshly fertilized zebrafish embryos and place them in multi-well plates.
-
Expose the embryos to a range of this compound concentrations in embryo medium.
-
In parallel, set up groups with co-incubation of this compound and copper chloride to test for rescue of the phenotype.
-
Include a positive control for copper chelation, such as neocuproine.
-
Incubate the embryos at 28.5°C and observe their development at regular intervals (e.g., 24, 48, 72 hours post-fertilization).
-
Score the embryos for developmental defects, including notochord twisting, brain ventricle edema, and pigmentation.
-
3. Kinome-Wide Selectivity Profiling (e.g., KINOMEscan™)
-
Objective: To determine the selectivity of this compound against a large panel of human kinases.
-
Methodology:
-
This is typically performed as a service by specialized companies (e.g., DiscoveRx, now part of Eurofins).
-
The compound of interest (this compound) is tested at a fixed concentration (e.g., 1 µM) against a library of several hundred purified human kinases.
-
The assay measures the ability of the compound to compete with a proprietary ligand for the ATP-binding site of each kinase.
-
The results are reported as the percentage of inhibition for each kinase.
-
A selectivity score can be calculated to quantify the compound's specificity. For example, the S(10) score is the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.
-
Follow-up dose-response experiments are then performed on any identified off-target "hits" to determine their IC50 or Kd values.
-
Visualizations
Caption: On-target vs. potential off-target mechanism of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. The Tec family protein-tyrosine kinases: a subset of kinases for a subset of signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tec kinases regulate T-lymphocyte development and function: new insights into the roles of Itk and Rlk/Txk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tec family of protein-tyrosine kinases: an overview of their structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the Molecular Target of Small Molecule Inhibitors of HDL Receptor SR-BI Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a specific inhibitor of the HDL receptor SR-BI, induces a copper-dependent phenotype during zebrafish development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper chelators: chemical properties and bio-medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multifunctional thiosemicarbazones targeting sigma receptors: in vitro and in vivo antitumor activities in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential transmetallation of complexes of the anti-cancer thiosemicarbazone, Dp4e4mT: effects on anti-proliferative efficacy, redox activity, oxy-myoglobin and oxy-hemoglobin oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of copper chelating agents: between old applications and new perspectives in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for the Copper-Chelating Activity of BLT-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the copper-chelating activity of BLT-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the off-target activity of this compound that I need to be aware of?
A1: this compound is a thiosemicarbazone-based inhibitor of the scavenger receptor class B type I (SR-BI). A key off-target effect of this compound is its ability to chelate copper ions.[1][2] This copper-chelating activity can lead to biological effects that are independent of SR-BI inhibition, potentially confounding experimental results.
Q2: Why is it important to control for the copper-chelating activity of this compound?
A2: The copper-chelating property of this compound can induce a cellular copper deficiency, impacting the function of various copper-dependent enzymes and signaling pathways. This can lead to misinterpretation of data, where an observed effect might be incorrectly attributed to SR-BI inhibition when it is, in fact, a consequence of copper depletion. For example, studies in zebrafish embryos have shown that this compound can induce a copper-dependent phenotype, highlighting the biological relevance of this off-target activity.[2]
Q3: What are the general strategies to control for the copper-chelating effects of this compound?
A3: There are two primary strategies to control for the copper-chelating activity of this compound:
-
Copper Supplementation: Co-incubating cells with this compound and a source of copper (e.g., CuCl₂) can help to saturate the chelating capacity of this compound, thereby isolating its effects on SR-BI.
-
Use of a Control Chelator: Employing a structurally similar compound that chelates copper but does not inhibit SR-BI can help to distinguish between effects caused by copper chelation and those specific to SR-BI inhibition.
Q4: Is there a known this compound analog that does not chelate copper but still inhibits SR-BI?
A4: Currently, there is no commercially available or widely documented analog of this compound that retains SR-BI inhibitory activity while lacking copper-chelating properties. Therefore, the control strategies mentioned in Q3 are the recommended approaches.
Troubleshooting Guides
Issue 1: Observed cellular phenotype with this compound treatment is inconsistent with known SR-BI function.
Possible Cause: The observed phenotype may be a result of this compound's copper-chelating activity rather than its inhibition of SR-BI.
Troubleshooting Steps:
-
Perform a Copper Rescue Experiment:
-
Co-treat your cells with this compound and varying concentrations of a copper salt, such as copper (II) chloride (CuCl₂).
-
If the phenotype is reversed or diminished in the presence of added copper, it strongly suggests that the effect is due to copper chelation.
-
-
Use a Negative Control Chelator:
-
Treat cells with a different copper chelator that is known not to inhibit SR-BI. A thiosemicarbazone derivative that does not bind to SR-BI would be an ideal, though potentially difficult to source, control. Alternatively, a well-characterized, cell-permeable copper chelator like neocuproine could be used to assess the effects of copper depletion in your system.
-
-
Measure Intracellular Copper Levels:
-
Utilize techniques such as atomic absorption spectroscopy or fluorescent copper sensors to directly measure intracellular copper concentrations in this compound treated cells versus controls. A significant decrease in copper levels upon this compound treatment would confirm its chelating activity in your experimental model.
-
Issue 2: Difficulty in determining the optimal concentration of copper for a rescue experiment.
Possible Cause: The effective concentration of copper required to counteract this compound's chelation can vary depending on the cell type, media composition, and the concentration of this compound used.
Troubleshooting Steps:
-
Titrate Copper Concentration:
-
Perform a dose-response experiment with a range of CuCl₂ concentrations (e.g., 0.1 µM to 10 µM) in the presence of your working concentration of this compound.
-
Monitor the reversal of the phenotype of interest or a marker of copper-dependent enzyme activity to identify the optimal rescue concentration.
-
-
Assess Cellular Viability:
-
High concentrations of copper can be toxic to cells. Therefore, it is crucial to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the range of copper concentrations you plan to use for the rescue experiment to ensure that the chosen concentration is not toxic.
-
Experimental Protocols
Protocol 1: Copper Rescue Experiment
Objective: To determine if the biological effect of this compound is due to its copper-chelating activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Copper (II) chloride (CuCl₂) stock solution (in water)
-
96-well plates
-
Assay-specific reagents to measure the biological endpoint of interest
Methodology:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare a serial dilution of CuCl₂ in complete cell culture medium.
-
Prepare a working solution of this compound in complete cell culture medium at twice the final desired concentration.
-
Add the CuCl₂ dilutions to the appropriate wells.
-
Immediately add the this compound working solution to the wells containing the CuCl₂ dilutions and to wells without CuCl₂ (this compound only control).
-
Include control wells with vehicle (DMSO) only and CuCl₂ only.
-
Incubate the plate for the desired experimental duration.
-
At the end of the incubation, measure the biological endpoint of interest.
Data Analysis: Compare the effect of this compound alone with the effect of this compound in the presence of varying concentrations of CuCl₂. A reversal of the this compound-induced effect by copper supplementation indicates that the effect is, at least in part, due to copper chelation.
| Treatment Group | This compound (µM) | CuCl₂ (µM) | Expected Outcome (if effect is due to copper chelation) |
| Vehicle Control | 0 | 0 | Baseline response |
| This compound Only | X | 0 | Phenotype of interest observed |
| Copper Control | 0 | Y | No significant change from baseline |
| Rescue Group 1 | X | 0.1 | Partial or full reversal of phenotype |
| Rescue Group 2 | X | 1 | Partial or full reversal of phenotype |
| Rescue Group 3 | X | 10 | Partial or full reversal of phenotype |
Protocol 2: Control Chelator Experiment
Objective: To differentiate between the effects of SR-BI inhibition and copper chelation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Control copper chelator (e.g., Neocuproine) stock solution (in DMSO)
-
96-well plates
-
Assay-specific reagents to measure the biological endpoint
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare working solutions of this compound and the control chelator in complete cell culture medium at the final desired concentrations.
-
Treat the cells with this compound, the control chelator, or vehicle (DMSO).
-
Incubate for the desired experimental duration.
-
Measure the biological endpoint.
Data Analysis: Compare the effects of this compound and the control chelator. If both compounds produce a similar effect, it is likely due to copper chelation. If only this compound produces the effect, it is more likely to be a consequence of SR-BI inhibition.
| Treatment Group | Compound | Expected Phenotype (if due to SR-BI inhibition) | Expected Phenotype (if due to copper chelation) |
| Vehicle Control | DMSO | No | No |
| This compound | This compound | Yes | Yes |
| Control Chelator | Neocuproine | No | Yes |
Visualizations
References
Technical Support Center: Interpreting Unexpected Results from BLT-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the Leukotriene B4 Receptor 1 (BLT-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a high-affinity G protein-coupled receptor (GPCR) for the potent inflammatory lipid mediator, Leukotriene B4 (LTB4).[1][2] Its primary role is to mediate the chemotaxis and activation of various leukocyte populations, including neutrophils, monocytes, macrophages, and lymphocytes, guiding them to sites of inflammation.[1][2][3][4]
Q2: What is the difference between this compound and BLT-2?
A2: this compound is the high-affinity receptor for LTB4, while BLT-2 is a lower-affinity receptor.[2][3][5] this compound is predominantly expressed on leukocytes, whereas BLT-2 has a more ubiquitous expression pattern.[2] Importantly, at higher concentrations of LTB4, BLT-2 activation can sometimes lead to effects that are antagonistic to this compound signaling, creating a self-regulating system.[6]
Q3: What are the typical downstream signaling pathways activated by this compound?
A3: Upon LTB4 binding, this compound primarily couples to Gαi and Gαq proteins.[7] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC).[8] PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively.[5][8] These signaling events ultimately drive cellular responses like chemotaxis, degranulation, and cytokine production.[5]
Troubleshooting Guides
Issue 1: No response or a weak response to LTB4 in functional assays (e.g., calcium mobilization, chemotaxis).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low or absent this compound expression in the cell line. | - Verify this compound mRNA and protein expression using RT-PCR, western blot, or flow cytometry. - Use a positive control cell line known to express functional this compound. |
| Degraded LTB4. | - LTB4 is a lipid and can degrade. Use freshly prepared or properly stored (at -80°C in an inert atmosphere) LTB4. - Test a new batch of LTB4. |
| Receptor desensitization. | - this compound can undergo rapid desensitization upon agonist stimulation.[9] Minimize pre-incubation times with LTB4 before the assay. - For repeated stimulation experiments, allow for a recovery period for the receptor to resensitize. |
| Incorrect assay conditions. | - Optimize serum concentrations in the media, as serum components can sometimes interfere with signaling. - Ensure the appropriate buffer composition and pH for the specific assay. |
| Presence of an unknown antagonist. | - If using complex media or serum, consider the presence of endogenous molecules that could interfere with LTB4 binding. - Test the experiment in a serum-free medium if possible. |
Issue 2: High background signal or constitutive activity in the absence of LTB4.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Endogenous LTB4 production by the cells. | - Pre-treat cells with a 5-lipoxygenase (5-LO) inhibitor to block endogenous LTB4 synthesis. |
| Contamination of reagents with LTB4 or other agonists. | - Use fresh, high-quality reagents and test for contamination by running controls without cells. |
| Overexpression of this compound leading to constitutive activity. | - If using a transient or stable expression system, titrate the amount of plasmid or inducing agent to achieve lower, more physiological expression levels. - Select clones with lower expression levels for experiments. |
Issue 3: Biphasic or unexpected dose-response curve to LTB4.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Activation of the low-affinity BLT-2 receptor at high LTB4 concentrations. | - BLT-2 activation can have opposing effects to this compound.[6] - Use a this compound specific antagonist to confirm that the high-dose effect is not mediated by this compound. - If available, use a cell line that does not express BLT-2 or use siRNA to knockdown BLT-2 expression. |
| Receptor internalization at high ligand concentrations. | - High concentrations of LTB4 can induce this compound internalization, leading to a decrease in the cell surface receptor pool and a diminished response.[9][10] - Perform time-course experiments to assess the kinetics of the response. |
| Off-target effects of LTB4 at high concentrations. | - High concentrations of any ligand can sometimes lead to non-specific effects. - Compare the effects with a structurally different this compound agonist, if available. |
Experimental Protocols
Calcium Mobilization Assay
-
Cell Preparation: Plate cells expressing this compound in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a calcium-free buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Wash: Gently wash the cells twice with buffer to remove excess dye.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.
-
Stimulation: Add varying concentrations of LTB4 to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.
Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation: Resuspend this compound expressing cells in serum-free media.
-
Assay Setup: Place a polycarbonate membrane with a defined pore size (typically 3-8 µm for leukocytes) in a Boyden chamber. Add media containing a chemoattractant (LTB4) to the lower chamber and the cell suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow for cell migration.
-
Cell Staining and Counting: Remove the membrane, fix, and stain the cells that have migrated to the underside of the membrane. Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Compare the number of migrated cells in response to different concentrations of LTB4 to a negative control (media alone).
Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells overexpressing this compound by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4) and varying concentrations of a competitive, non-radiolabeled ligand.
-
Incubation: Incubate at room temperature for 1-2 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the non-specific binding by including a high concentration of the unlabeled ligand. Subtract non-specific binding from total binding to get specific binding. Analyze the data using non-linear regression to determine the affinity (Ki or IC50) of the competing ligand.
Visualizations
Caption: Simplified this compound signaling pathway upon LTB4 binding.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Troubleshooting logic for no/weak response in this compound assays.
References
- 1. BLT1 receptor | Leukotriene receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the LTB4-BLT1 axis in chemotactic gradient sensing and directed leukocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]
- 9. Agonist-induced internalization of leukotriene B(4) receptor 1 requires G-protein-coupled receptor kinase 2 but not arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time Imaging of Leukotriene B4 Mediated Cell Migration and BLT1 Interactions with β-arrestin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BLT-1 Efficiency in SR-BI Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency and address common issues encountered when using BLT-1 to inhibit the scavenger receptor class B type I (SR-BI).
FAQs: Quick Solutions to Common Problems
Q1: My this compound inhibition of SR-BI-mediated lipid uptake is less potent than expected. What are the possible reasons?
A1: Several factors can contribute to reduced this compound potency. Firstly, ensure the correct concentration range is being used; this compound typically inhibits SR-BI in the low nanomolar range.[1][2] Secondly, confirm the integrity of your this compound stock solution, as improper storage can lead to degradation. It is also crucial to verify the expression and cell surface localization of SR-BI in your experimental cell line.[1] Lastly, consider the possibility of experimental artifacts, such as interference from components in your culture medium.
Q2: I'm observing significant cytotoxicity in my cell cultures after treatment with this compound. How can I mitigate this?
A2: this compound is known to be toxic to cells, which often limits its use to short-term in vitro assays.[3][4] To reduce cytotoxicity, consider lowering the concentration of this compound and shortening the incubation time. If significant toxicity persists even at low concentrations, it may be necessary to consider alternative, less toxic SR-BI inhibitors such as ML278.[3][5]
Q3: Are there any known off-target effects of this compound that could be influencing my results?
A3: Yes, this compound is a thiosemicarbazone copper chelator.[6] This copper-chelating activity can induce phenotypes unrelated to SR-BI inhibition, which should be considered when interpreting your data. For example, in zebrafish embryos, this compound has been shown to induce a copper-dependent phenotype.
Q4: Is the inhibitory effect of this compound on SR-BI reversible?
A4: No, this compound is an irreversible inhibitor of SR-BI.[3][7] It covalently binds to a cysteine residue (Cys384) in the exoplasmic domain of SR-BI.[4][7] This irreversible binding means that washing out the compound will not restore SR-BI function. If a reversible inhibitor is required for your experimental design, consider using a compound like ML278.[3][5]
Q5: What is the best solvent for dissolving and storing this compound?
A5: this compound is soluble in DMSO.[8] For storage, it is recommended to reconstitute this compound in DMSO, aliquot the solution, and freeze it at -20°C. Stock solutions are generally stable for up to 6 months under these conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound and SR-BI.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent IC50 values for this compound | 1. Variability in cell density or SR-BI expression levels. 2. Degradation of this compound stock solution. 3. Differences in incubation time. 4. Inconsistent HDL labeling efficiency (for DiI-HDL assays). | 1. Ensure consistent cell seeding density and passage number. Verify SR-BI expression using Western blot or flow cytometry. 2. Prepare fresh this compound dilutions from a properly stored stock for each experiment. 3. Standardize the pre-incubation and incubation times with this compound. 4. Verify the quality and consistency of your fluorescently labeled HDL. |
| High background in DiI-HDL uptake assay | 1. Non-specific uptake of DiI-HDL by cells. 2. Insufficient washing steps. 3. Cells are overgrown or unhealthy. | 1. Include a control with a 40-fold excess of unlabeled HDL to determine non-specific uptake.[9] 2. Ensure thorough washing of cells with PBS after incubation with DiI-HDL. 3. Plate cells at an optimal density to avoid overgrowth and ensure cell health. |
| This compound does not inhibit cholesterol efflux | 1. The cholesterol efflux is not mediated by SR-BI. 2. Ineffective concentration of this compound. 3. Issues with the cholesterol efflux assay protocol. | 1. Confirm that the observed cholesterol efflux is SR-BI-dependent by using cells that do not express SR-BI or by using an anti-SR-BI blocking antibody.[1] 2. Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for cholesterol efflux in your specific cell type. 3. Carefully review and optimize your cholesterol efflux assay protocol, including labeling with [3H]cholesterol and the incubation time with HDL.[10][11] |
| Unexpected enhancement of HDL binding | This is a known effect of this compound. | This compound and other related compounds have been observed to unexpectedly enhance the binding of HDL to SR-BI by increasing the binding affinity, even while they inhibit lipid transport.[1] This is a characteristic of the inhibitor and not an experimental artifact. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and a key alternative, ML278.
Table 1: Inhibitory Potency (IC50) of this compound
| Assay | Cell Line | IC50 (nM) | Reference |
| DiI-HDL Uptake | ldlA[mSR-BI] | 60 | [6] |
| [3H]CE-HDL Uptake | ldlA[mSR-BI] | 110 | [6] |
| HDL Uptake | Cell-based radioactive binding assay | 15 | [2] |
Table 2: Comparison of SR-BI Inhibitors
| Inhibitor | Mechanism | Reversibility | Cytotoxicity | Key Features |
| This compound | Covalent binding to Cys384 of SR-BI | Irreversible | High | Potent, but toxicity limits its use to short-term in vitro assays.[3][4] |
| ML278 | Non-covalent binding | Reversible | Low | A superior tool compound for many applications due to its reversibility and lack of cytotoxicity.[3][5] |
| ITX-5061 | Non-covalent binding | Reversible | Moderate | Also inhibits p38 MAP kinase.[5] |
Experimental Protocols
Protocol 1: DiI-HDL Uptake Assay for SR-BI Inhibition
This protocol is used to measure the selective uptake of lipids from HDL by cells expressing SR-BI and to assess the inhibitory effect of compounds like this compound.
Materials:
-
Cells expressing SR-BI (e.g., ldlA[mSR-BI] cells)
-
Culture medium (lipoprotein-deficient medium is recommended for 24h prior to the assay)
-
DiI-labeled HDL (DiI-HDL)
-
Unlabeled HDL
-
This compound or other inhibitors
-
Phosphate-Buffered Saline (PBS)
-
Protein lysis buffer
-
96-well or 24-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.[9]
-
Pre-incubation with Inhibitor: On the day of the assay, wash the cells with PBS and pre-incubate with varying concentrations of this compound (or vehicle control) in culture medium for 1 hour at 37°C.[12]
-
DiI-HDL Incubation: Add DiI-HDL to each well at a final concentration of 5-10 µg/mL and incubate for 2-4 hours at 37°C.[9][12] To determine non-specific uptake, include control wells with a 40-fold excess of unlabeled HDL.
-
Washing: After incubation, wash the cells three times with cold PBS to remove unbound DiI-HDL.
-
Cell Lysis: Lyse the cells using a suitable protein lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorescence plate reader with appropriate excitation and emission wavelengths for DiI (e.g., Ex/Em = 549/565 nm).
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in this compound-treated wells to the vehicle-treated control wells after subtracting the non-specific uptake.
Protocol 2: Cholesterol Efflux Assay
This protocol measures the ability of cells to efflux cholesterol to an acceptor like HDL and the effect of inhibitors on this process.
Materials:
-
Cells of interest
-
Culture medium
-
[3H]cholesterol
-
HDL (or other cholesterol acceptors)
-
This compound or other inhibitors
-
PBS
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Plate cells and label them with [3H]cholesterol (e.g., 1 µCi/mL) in culture medium for 24-48 hours to allow for incorporation into the cellular cholesterol pools.[10][11]
-
Equilibration: Wash the cells with PBS and incubate them in serum-free medium for 18-24 hours to allow for the equilibration of the labeled cholesterol.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentrations of this compound or vehicle control in serum-free medium for 1 hour.
-
Efflux Induction: Add HDL (e.g., 50 µg/mL) to the medium to act as a cholesterol acceptor and incubate for 4-6 hours at 37°C.
-
Sample Collection: After incubation, collect the medium and centrifuge to pellet any detached cells.
-
Cell Lysis: Wash the cells with PBS and lyse them.
-
Radioactivity Measurement: Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as (cpm in medium / (cpm in medium + cpm in cell lysate)) x 100. Determine the inhibitory effect of this compound by comparing the efflux in treated cells to control cells.
Visualizations
Signaling Pathways
SR-BI can activate downstream signaling pathways, including the PI3K/Akt and Erk1/2 pathways, which are involved in cell proliferation and survival.[13][14][15][16][17] this compound, by inhibiting SR-BI, can interfere with these signaling cascades.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on SR-BI-mediated lipid uptake.
Logical Relationship
The following diagram illustrates the logical relationship for troubleshooting unexpected results in a this compound experiment.
References
- 1. pnas.org [pnas.org]
- 2. SR-B1 — Koehler Lab [koehlerlab.org]
- 3. A Small Molecule Inhibitor of Scavenger Receptor BI-mediated Lipid Uptake—Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Exoplasmic cysteine Cys384 of the HDL receptor SR-BI is critical for its sensitivity to a small-molecule inhibitor and normal lipid transport activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound = 98 HPLC 321673-30-7 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the Molecular Target of Small Molecule Inhibitors of HDL Receptor SR-BI Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Biphasic activation of PI3K/Akt and MAPK/Erk1/2 signaling pathways in bovine herpesvirus type 1 infection of MDBK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of ERK1/2 and PI3K/AKT signaling pathways in mitochondria-mediated apoptosis in testes of hypothyroid rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Giα proteins exhibit functional differences in the activation of ERK1/2, Akt and mTORC1 by growth factors in normal and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing BLT-1 Degradation in Long-Term Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Leukotriene B4 receptor 1 (BLT-1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound degradation in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
A1: this compound is a high-affinity G-protein coupled receptor (GPCR) for the potent inflammatory mediator, leukotriene B4 (LTB4). It plays a crucial role in various physiological and pathological processes, including inflammation, immune responses, and bone metabolism.[1][2] In long-term experiments, maintaining the stability and functional integrity of this compound is critical for obtaining reliable and reproducible data. Receptor degradation can lead to a loss of signaling capacity, affecting downstream measurements and potentially leading to misinterpretation of experimental results.
Q2: What are the common causes of this compound degradation in experimental settings?
A2: this compound degradation can be triggered by several factors, including:
-
Ligand-Induced Internalization and Downregulation: Continuous exposure to its ligand, LTB4, can lead to receptor desensitization, internalization, and subsequent degradation in lysosomes.[3][4]
-
Proteasomal Degradation: Like many cellular proteins, this compound is subject to degradation via the ubiquitin-proteasome system.[5]
-
Experimental Conditions: Factors such as prolonged incubation times, suboptimal temperatures, and repeated freeze-thaw cycles of cell preparations can contribute to protein degradation.[6][7]
-
Cellular Environment: The specific cell type and its endogenous machinery for protein turnover can influence the rate of this compound degradation.
Q3: How can I minimize this compound degradation in my long-term cell culture experiments?
A3: To minimize this compound degradation, consider the following strategies:
-
Optimize Ligand Concentration: Use the lowest effective concentration of LTB4 to elicit a response without causing excessive receptor desensitization and downregulation. Titration experiments are recommended to determine the optimal concentration for your specific cell type and assay.
-
Intermittent vs. Continuous Stimulation: If the experimental design allows, consider intermittent stimulation with LTB4 rather than continuous exposure to allow for receptor recycling and resensitization.
-
Use of this compound Antagonists: In control experiments, the use of a specific this compound antagonist can help dissect ligand-specific effects from non-specific degradation.
-
Control of Experimental Temperature: Maintain optimal cell culture temperatures (typically 37°C) and avoid temperature fluctuations. For storage of cell lysates or membrane preparations, rapid freezing and storage at -80°C is recommended.[6]
-
Inclusion of Protease Inhibitors: When preparing cell lysates, always include a protease inhibitor cocktail to prevent enzymatic degradation of this compound.
Troubleshooting Guides
Issue 1: Loss of this compound Signal Over Time in Western Blot or ELISA
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Receptor Degradation | - Shorten incubation times with LTB4 if possible.- Perform a time-course experiment to determine the optimal endpoint before significant degradation occurs.- Include positive controls (lysates from cells known to express high levels of this compound) and negative controls (lysates from cells lacking this compound). |
| Antibody Issues | - Validate the primary antibody for specificity and optimal dilution.- Use a fresh aliquot of the antibody.- Ensure the secondary antibody is compatible and used at the correct dilution. |
| Sample Preparation | - Add protease inhibitors to lysis buffers immediately before use.- Avoid repeated freeze-thaw cycles of samples.[6]- Quantify total protein concentration to ensure equal loading. |
| Transfer/Detection Problems (Western Blot) | - Optimize transfer conditions (time, voltage).- Ensure proper membrane activation (if required).- Use a sensitive detection reagent and optimize exposure time. |
Issue 2: Diminished or Absent Downstream Signaling in Functional Assays (e.g., Calcium Mobilization, cAMP measurement)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Receptor Desensitization/Internalization | - Pre-incubate cells with LTB4 for shorter durations.- After stimulation, wash cells to remove the ligand and allow for potential receptor resensitization.- Perform assays at earlier time points post-stimulation. |
| Cell Health | - Ensure high cell viability (>95%) before starting the experiment.- Use cells at a consistent and optimal passage number. |
| Assay Conditions | - Optimize the concentration of all assay reagents.- Ensure the readout instrument is functioning correctly and calibrated.- Include appropriate positive and negative controls for the signaling pathway being measured. |
| Receptor-G Protein Uncoupling | - This can be a consequence of prolonged agonist exposure. Consider using cell lines with engineered receptor constructs that are less prone to desensitization if this is a persistent issue. |
Experimental Protocols
Protocol 1: Assessing this compound Stability Over Time in Cell Culture
This protocol outlines a method to determine the degradation rate of this compound in a specific cell line.
Methodology
-
Cell Culture: Plate your cells of interest (e.g., HEK293 cells transiently expressing HA-tagged this compound) in a 24-well plate.
-
Treatment: Treat the cells with a known concentration of LTB4 (e.g., 100 nM). Include an untreated control group.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), harvest the cells.
-
Cell Lysis: Lyse the cells in a buffer containing a protease inhibitor cocktail.
-
Quantification: Determine the relative amount of this compound at each time point using a suitable method like ELISA or Western blotting with an antibody against the HA-tag or this compound.
-
Data Analysis: Plot the relative this compound levels against time to visualize the degradation kinetics.
Protocol 2: Monitoring this compound Internalization
This protocol uses immunofluorescence to visualize ligand-induced internalization of this compound.
Methodology
-
Cell Culture: Grow cells expressing a fluorescently tagged this compound (e.g., this compound-RFP) on glass coverslips.
-
Stimulation: Stimulate the cells with LTB4 (e.g., 1 µM).
-
Time-Lapse Imaging: Acquire fluorescence images at different time points (e.g., 0, 5, 15, 30, 60 minutes) using a confocal microscope.
-
Analysis: Observe the translocation of the fluorescent signal from the plasma membrane to intracellular compartments over time, which indicates receptor internalization.
Visualizing Key Processes
To aid in understanding the dynamics of this compound, the following diagrams illustrate key pathways and experimental workflows.
Caption: this compound signaling pathway upon LTB4 binding.
References
- 1. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Real-time Imaging of Leukotriene B4 Mediated Cell Migration and BLT1 Interactions with β-arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The application of targeted protein degradation technologies to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of glucagon-like peptide 1 and glucagon in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro stability of B-type natriuretic peptide (BNP) in plasma stored under different conditions when measured with the Lumipulse® assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Scavenger Receptor Class B Type I (SR-BI) Inhibitors: BLT-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BLT-1 with other notable Scavenger Receptor Class B Type I (SR-BI) inhibitors, including ITX-5061 and ML278. The information presented is curated from experimental data to assist in the selection of appropriate research tools and to inform drug development strategies targeting SR-BI.
Performance Comparison of SR-BI Inhibitors
The inhibitory activities of this compound, ITX-5061, and ML278 have been evaluated in various cell-based assays. The following table summarizes their half-maximal inhibitory concentrations (IC50) for key SR-BI-mediated processes.
| Inhibitor | Assay | Cell Line | IC50 (nM) | Key Findings |
| This compound | DiI-HDL Uptake | ldlA[mSR-BI] | 60[1] | Potent inhibitor of lipid uptake.[1] Known to be a thiosemicarbazone copper chelator.[1] Binds irreversibly to SR-BI and exhibits cellular toxicity, limiting its use to short-term in vitro assays.[2] |
| [³H]CE-HDL Uptake | ldlA[mSR-BI] | 110[1] | Consistent potent inhibition of cholesteryl ester uptake.[1] | |
| ITX-5061 | DiI-HDL Uptake | Not specified | 254[2] | A dual inhibitor, also targeting p38 MAPK.[2] Shows lower potency in inhibiting HDL uptake compared to this compound and ML278.[2] |
| HCV Entry | Huh-7.5 cells | 20.2 | Potent inhibitor of Hepatitis C Virus (HCV) entry, a process in which SR-BI is a key receptor.[3] | |
| ML278 | DiI-HDL Uptake | Not specified | 0.93[2] | A highly potent and reversible inhibitor of SR-BI.[2] Superior to this compound and ITX-5061 in terms of potency and reduced cytotoxicity.[2] |
| [³H]CE-HDL Uptake | Not specified | 7 | Demonstrates strong inhibition of the uptake of physiologically relevant cholesteryl esters.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of new studies.
DiI-HDL Uptake Assay
This assay measures the SR-BI-mediated uptake of the fluorescent lipophilic dye, DiI, from labeled HDL particles into cells.
Materials:
-
Cells expressing SR-BI (e.g., ldlA[mSR-BI] cells)
-
DiI-labeled HDL (DiI-HDL)
-
Cell culture medium (e.g., Ham's F-12 complete medium)
-
Serum-free medium (e.g., DMEM/F-12)
-
SR-BI inhibitors (this compound, ITX-5061, ML278)
-
24-well plates
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Plate SR-BI expressing cells (e.g., ldlA[mSR-BI]) at a density of 1.5 x 10⁴ cells per well in a 24-well plate with 1 ml of complete medium.[5]
-
Overnight Incubation: Incubate the cells overnight at 37°C in a humidified 5% CO₂ incubator.[5]
-
Serum Starvation: Replace the medium with 1 ml of serum-free medium and incubate for a further period if required by the specific cell line.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the SR-BI inhibitors (or vehicle control) for a specified time (e.g., 1 hour) at 37°C.
-
DiI-HDL Incubation: Add DiI-HDL (e.g., 10 µg protein/ml) to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Washing: Aspirate the medium and wash the cells gently with phosphate-buffered saline (PBS) to remove unbound DiI-HDL.
-
Quantification:
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cholesterol Efflux Assay
This assay quantifies the movement of radiolabeled cholesterol from cultured cells to an extracellular acceptor, such as HDL, mediated by SR-BI.
Materials:
-
Cultured cells (e.g., macrophages, hepatocytes)
-
[³H]-cholesterol
-
Serum-containing medium
-
Serum-free medium
-
Cholesterol acceptors (e.g., HDL, apoA-I)
-
SR-BI inhibitors
-
12-well plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 12-well plates and grow to confluence.[7]
-
Radiolabeling: Label the cellular cholesterol by incubating the cells with [³H]-cholesterol (e.g., 0.5 µCi/well) in serum-containing medium for 24-48 hours.[1][7]
-
Equilibration: Wash the cells with PBS and incubate in serum-free medium for 18 hours to allow the labeled cholesterol to equilibrate within the intracellular pools.[1][7]
-
Inhibitor Treatment: Pre-incubate the cells with the SR-BI inhibitors at desired concentrations.
-
Efflux Incubation: Replace the medium with serum-free medium containing the cholesterol acceptor (e.g., HDL) and the respective inhibitors. Incubate for 2-6 hours at 37°C.[1][8]
-
Sample Collection:
-
Collect the medium, which contains the effluxed [³H]-cholesterol.
-
Lyse the cells to determine the amount of [³H]-cholesterol remaining in the cells.
-
-
Quantification: Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate), multiplied by 100.
Signaling Pathways and Experimental Workflows
SR-BI Signaling Pathway
SR-BI-mediated signaling is crucial for various cellular functions. The binding of HDL to SR-BI initiates a cascade of intracellular events, often dependent on the adaptor protein PDZK1. This interaction can lead to the activation of Src family kinases, which in turn activates the PI3K/Akt pathway, influencing cell proliferation and migration.
Caption: SR-BI mediated signaling cascade.
Experimental Workflow for SR-BI Inhibitor Screening
The identification and characterization of novel SR-BI inhibitors typically follow a multi-step workflow, starting from a large-scale primary screen to more detailed secondary and validation assays.
Caption: Workflow for SR-BI inhibitor discovery.
References
- 1. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule Inhibitor of Scavenger Receptor BI-mediated Lipid Uptake—Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of ITX 5061, a Scavenger Receptor B1 Antagonist: Resistance Selection and Activity in Combination With Other Hepatitis C Virus Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scavenger receptor class B, type I (SR-BI) is the major route for the delivery of high density lipoprotein cholesterol to the steroidogenic pathway in cultured mouse adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to BLT-1 and Other SR-BI Inhibitors for Researchers
For researchers in lipid metabolism, cardiovascular disease, and virology, the scavenger receptor class B type I (SR-BI) is a critical target of investigation. Its role in high-density lipoprotein (HDL) cholesterol metabolism and as a viral entry co-receptor has spurred the development of various inhibitory compounds. This guide provides a comparative analysis of BLT-1, a potent SR-BI inhibitor, and other notable alternatives, supported by experimental data and detailed protocols to aid in your research.
Unveiling the Inhibitors: A Head-to-Head Comparison
This compound (Blocker of Lipid Transport-1) has emerged as a highly potent and selective inhibitor of SR-BI-mediated lipid transfer. It effectively blocks both the uptake of lipids from HDL into cells and the efflux of cholesterol from cells to HDL. A peculiar characteristic of this compound and other inhibitors in its class is their ability to enhance the binding of HDL to SR-BI while simultaneously inhibiting lipid transport. The molecular target of this compound has been identified as the exoplasmic cysteine residue, Cys384, of the SR-BI protein.
To provide a clear quantitative comparison, the following table summarizes the inhibitory potency (IC50 values) of this compound and its alternatives in various cell-based assays.
| Inhibitor | Assay Type | Cell Line | IC50 Value | Reference |
| This compound | DiI-HDL Uptake | ldlA[mSR-BI] | 60 nM | [1] |
| [3H]CE-HDL Uptake | ldlA[mSR-BI] | 110 nM | [1] | |
| [3H]CE-HDL Uptake (liposomes) | - | 57 nM | [1] | |
| Cholesterol Efflux | ldlA[mSR-BI] | Similar to uptake | [2] | |
| BLT-2 | DiI-HDL Uptake | ldlA[mSR-BI] | ~200 nM | [2] |
| BLT-3 | DiI-HDL Uptake | ldlA[mSR-BI] | ~1 µM | [2] |
| BLT-4 | DiI-HDL Uptake | ldlA[mSR-BI] | ~2 µM | [2] |
| BLT-5 | DiI-HDL Uptake | ldlA[mSR-BI] | ~5 µM | [2] |
| ITX5061 | HCV Entry Inhibition | Huh-7.5.1 cells | 20.2 nM | [3] |
| HDL-CE Uptake | - | Moderate inhibition | [4] | |
| ML278 | DiI-HDL Uptake | ldlA[mSR-BI] | 6 nM | [5] |
| [3H]CE-HDL Uptake | ldlA[mSR-BI] | 7 nM | [5] |
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the SR-BI signaling pathway and a typical experimental workflow for validating SR-BI inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Evaluation of ITX 5061, a Scavenger Receptor B1 Antagonist: Resistance Selection and Activity in Combination With Other Hepatitis C Virus Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule Inhibitor of Scavenger Receptor BI-mediated Lipid Uptake—Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Cross-Validation of BLT-1 Receptor Activity: A Comparative Guide to Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Understanding BLT-1 and the Rationale for Alternative Methods
This compound is a high-affinity G-protein coupled receptor for the potent lipid chemoattractant, Leukotriene B4 (LTB4). The activation of this compound on immune cells, particularly neutrophils, triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and the production of reactive oxygen species. Given its central role in inflammation, this compound is a significant target for therapeutic intervention in a variety of inflammatory diseases.
The use of selective antagonists provides a powerful alternative method to genetically knocking out or knocking down the receptor to probe the function of this compound. These small molecules allow for the acute inhibition of this compound signaling, providing temporal control and insights into the receptor's role in specific pathological processes. This guide focuses on the comparative pharmacology of commonly used this compound antagonists.
Comparative Analysis of this compound Antagonists
Several small molecule antagonists have been developed to target this compound. Below is a summary of their reported potencies in key in vitro assays. It is important to note that a direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Antagonist | Assay Type | Target | Reported Potency (IC50/Ki) | Reference |
| CP-105,696 | [3H]-LTB4 Binding | Human Neutrophils (high-affinity site) | IC50: 8.42 ± 0.26 nM | [1] |
| LTB4-mediated Chemotaxis | Human Neutrophils | IC50: 5.0 ± 2.0 nM | [1] | |
| LTB4-mediated Ca2+ Mobilization | Human Monocytes | IC50: 940 ± 70 nM | [1] | |
| U-75302 | LTB4-induced Sensitization of TRPV1 | Murine Dorsal Root Ganglia | Abolished sensitization at tested concentrations | [2] |
| LY223982 | fMLP-induced Chemotaxis | Human Neutrophils | Significantly reduces chemotaxis | [3] |
Note: IC50 represents the concentration of an inhibitor where the response (or binding) is reduced by half. Ki is the inhibition constant for an inhibitor, representing the concentration required to produce half-maximum inhibition.
Interestingly, some compounds traditionally classified as this compound antagonists, such as U75302 and CP105696, have been shown to possess intrinsic agonist activity in human umbilical vein endothelial cells (HUVECs). This highlights the importance of characterizing these compounds in multiple assay systems to fully understand their pharmacological profile.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
This compound Signaling Pathway in Neutrophils
This diagram illustrates the signaling cascade initiated by LTB4 binding to this compound on neutrophils, leading to chemotaxis.
Caption: LTB4 binding to this compound activates a G-protein signaling cascade leading to chemotaxis.
Experimental Workflow for Evaluating this compound Antagonists
This diagram outlines a typical workflow for screening and characterizing potential this compound antagonists.
Caption: A multi-step process for identifying and characterizing this compound antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[3H]-Leukotriene B4 Competitive Binding Assay
This assay is used to determine the ability of a compound to compete with radiolabeled LTB4 for binding to the this compound receptor.
Materials:
-
Human peripheral neutrophils
-
[3H]-LTB4 (radioligand)
-
Test compounds (potential antagonists)
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method. Resuspend the cells in ice-cold binding buffer.
-
Assay Setup: In a 96-well plate, combine the neutrophil suspension, [3H]-LTB4 at a fixed concentration (typically below its Kd), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled LTB4).
-
Incubation: Incubate the plate at 4°C for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates receptor-bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit LTB4-induced intracellular calcium release, a key downstream signaling event of this compound activation.
Materials:
-
Cells expressing this compound (e.g., human neutrophils, monocytes, or a recombinant cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
LTB4
-
Test compounds
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye in assay buffer in the dark at room temperature or 37°C for a specified time (e.g., 30-60 minutes). This allows the dye to enter the cells.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of the test compound to the cells and incubate for a short period.
-
Signal Measurement: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Agonist Addition: Add a fixed concentration of LTB4 (typically the EC50 or EC80 concentration) to stimulate the cells.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence intensity is proportional to the amount of intracellular calcium release. Plot the percentage of inhibition of the LTB4-induced calcium response against the log concentration of the test compound to determine the IC50 value.
Neutrophil Chemotaxis Assay
This assay directly measures the functional consequence of this compound activation – cell migration.
Materials:
-
Human peripheral neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber, transwell inserts)
-
LTB4
-
Test compounds
-
Assay medium (e.g., HBSS)
Protocol:
-
Chamber Setup: Place a chemoattractant (LTB4) in the lower chamber of the chemotaxis device.
-
Cell Preparation: Pre-incubate isolated neutrophils with varying concentrations of the test compound or vehicle control.
-
Cell Seeding: Place the pre-incubated neutrophils in the upper chamber, which is separated from the lower chamber by a microporous membrane.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period of time (e.g., 1-2 hours) to allow the cells to migrate through the membrane towards the chemoattractant.
-
Cell Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Stain and count the cells that have migrated to the lower side of the membrane using a microscope.
-
Data Analysis: Calculate the percentage of inhibition of neutrophil migration for each concentration of the test compound compared to the vehicle control. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
References
- 1. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LTB4–BLT1 axis regulates the polarized trafficking of chemoattractant GPCRs during neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BLT-1 and ITX-5061: Two Distinct Inhibitors of Scavenger Receptor B1
In the landscape of molecular probes and potential therapeutics targeting lipid metabolism and viral entry, BLT-1 and ITX-5061 have emerged as significant inhibitors of the Scavenger Receptor B1 (SR-BI). This guide provides a detailed comparative analysis of these two compounds, focusing on their mechanisms of action, performance in experimental assays, and the signaling pathways they modulate. The information is tailored for researchers, scientists, and drug development professionals engaged in cardiovascular and virology research.
Introduction to SR-BI and its Inhibitors
Scavenger Receptor Class B Type I (SR-BI) is a multifunctional transmembrane protein crucial for high-density lipoprotein (HDL) metabolism. It facilitates the selective uptake of cholesteryl esters from HDL into cells, a key step in reverse cholesterol transport.[1] Additionally, SR-BI is co-opted by certain viruses, such as the Hepatitis C Virus (HCV), to gain entry into host cells.[2] The development of small molecule inhibitors of SR-BI, such as this compound and ITX-5061, has provided valuable tools to probe the physiological and pathological roles of this receptor.
This compound (Block Lipid Transport-1) is a potent and selective inhibitor of SR-BI-mediated lipid transfer.[3][4] It is a thiosemicarbazone copper chelator that has been instrumental in elucidating the mechanisms of SR-BI function.[3][5]
ITX-5061 is a dual-function molecule, acting as both an antagonist of SR-BI and an inhibitor of p38 mitogen-activated protein kinase (MAPK).[6][7] It has been investigated in clinical trials, primarily for its role in inhibiting HCV entry.[8][9]
Mechanism of Action
While both compounds inhibit SR-BI, their precise mechanisms of action differ.
This compound directly targets SR-BI to block the transfer of lipids between HDL and cells.[3][10] Studies suggest that this compound may interact with the extracellular domain of SR-BI, thereby sterically hindering the lipid transport process without affecting the initial binding of HDL to the receptor.[11] In fact, paradoxically, this compound has been shown to enhance the binding affinity of HDL to SR-BI.[4]
ITX-5061 also functions as an antagonist of SR-BI, inhibiting its role in both lipid metabolism and HCV entry.[6][9] Its dual activity as a p38 MAPK inhibitor adds another layer of complexity to its biological effects. The inhibition of p38 MAPK can independently modulate inflammatory responses and other cellular processes.[6]
Performance and Efficacy: A Quantitative Comparison
Direct head-to-head comparative studies of this compound and ITX-5061 in the same experimental settings are limited. However, data from independent studies provide insights into their relative potencies.
| Compound | Assay Type | Target/Process | Cell Line | Potency (IC50/EC50) | Reference |
| This compound | DiI-HDL Uptake | SR-BI Mediated Lipid Uptake | ldlA[mSR-BI] cells | 60 nM | [3] |
| [3H]CE-HDL Uptake | SR-BI Mediated Lipid Uptake | ldlA[mSR-BI] cells | 110 nM | [3] | |
| HCV Entry | Viral Entry | Huh 7.5.1 cells | 0.96 µM | [3] | |
| ITX-5061 | Jc1-Luc Replication | HCV Replication | Huh-7.5.1 cells | 20.2 nM | [8] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are context-dependent and can vary based on experimental conditions.
Signaling Pathways
SR-BI is not only a lipid transporter but also a signaling molecule that can activate intracellular pathways upon ligand binding. Both this compound and ITX-5061, by modulating SR-BI, can influence these signaling cascades.
SR-BI activation can lead to the stimulation of Src family kinases, phosphatidylinositol 3-kinase (PI3K), and Akt, ultimately resulting in the activation of endothelial nitric oxide synthase (eNOS).[12][13] This pathway is crucial for maintaining endothelial function and has anti-atherogenic properties. By inhibiting SR-BI function, both this compound and ITX-5061 have the potential to interfere with this signaling axis.
Figure 1. Simplified SR-BI signaling pathway and points of inhibition.
Experimental Protocols
SR-BI-Mediated Lipid Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of labeled lipids from HDL by cells expressing SR-BI.
1. Cell Culture:
-
ldlA[mSR-BI] cells, a Chinese hamster ovary cell line deficient in the LDL receptor and overexpressing murine SR-BI, are cultured in appropriate media until confluent.
2. Compound Incubation:
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or ITX-5061) or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
3. Labeled HDL Addition:
-
Fluorescently labeled HDL (e.g., DiI-HDL) or radioactively labeled HDL (e.g., [3H]CE-HDL) is added to the cells in the continued presence of the test compound.
4. Incubation and Washing:
-
The cells are incubated for a further period (e.g., 2 hours) at 37°C to allow for lipid uptake.
-
Following incubation, the cells are washed extensively with a cold buffer to remove unbound HDL.
5. Quantification:
-
For DiI-HDL, the fluorescence intensity of the cell lysate is measured using a fluorometer.
-
For [3H]CE-HDL, the radioactivity of the cell lysate is measured using a scintillation counter.
6. Data Analysis:
-
The percentage of inhibition of lipid uptake is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
Figure 2. Experimental workflow for an SR-BI lipid uptake assay.
Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known labeled ligand for binding to SR-BI.
1. Membrane Preparation:
-
Membranes are prepared from cells overexpressing SR-BI.
2. Assay Setup:
-
A fixed concentration of a radiolabeled ligand known to bind SR-BI is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or ITX-5061).
3. Incubation:
-
The mixture is incubated to allow binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that retains the membranes.
5. Quantification:
-
The amount of radioactivity retained on the filter is measured using a scintillation counter.
6. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated.
Summary and Conclusion
This compound and ITX-5061 are both valuable chemical tools for studying the function of SR-BI. This compound acts as a highly potent and specific inhibitor of SR-BI-mediated lipid transport, making it an excellent probe for basic research into HDL metabolism. ITX-5061, with its dual inhibitory action on SR-BI and p38 MAPK, presents a more complex pharmacological profile and has been explored for its therapeutic potential, particularly as an HCV entry inhibitor.
The choice between these two compounds will depend on the specific research question. For studies focused purely on the lipid transport function of SR-BI, this compound is a well-characterized and potent option. For investigations into the interplay between lipid metabolism, viral entry, and inflammatory signaling, ITX-5061 offers a unique tool. This guide provides the foundational information for researchers to make an informed decision and to design experiments that will further unravel the intricate roles of SR-BI in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. wjgnet.com [wjgnet.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. This compound, a specific inhibitor of the HDL receptor SR-BI, induces a copper-dependent phenotype during zebrafish development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Evaluation of ITX 5061, a Scavenger Receptor B1 Antagonist: Resistance Selection and Activity in Combination With Other Hepatitis C Virus Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of scavenger receptor BI antagonist ITX5061 in patients with hepatitis C virus infection undergoing liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the Molecular Target of Small Molecule Inhibitors of HDL Receptor SR-BI Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | SR-BI: Linking Cholesterol and Lipoprotein Metabolism with Breast and Prostate Cancer [frontiersin.org]
- 12. ahajournals.org [ahajournals.org]
- 13. SR-BI, a Multifunctional Receptor in Cholesterol Homeostasis and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of BLT-1 for SR-BI Over Other Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor BLT-1, focusing on its specificity for the Scavenger Receptor Class B Type I (SR-BI) over other receptors. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in evaluating this compound as a tool for studying SR-BI-mediated processes.
Executive Summary
This compound (Block Lipid Transport-1) is a potent and selective inhibitor of SR-BI-mediated selective lipid transport.[1][2][3] It directly targets SR-BI, effectively blocking the uptake of cholesteryl esters from high-density lipoprotein (HDL) particles.[4][5] Experimental evidence strongly indicates that this compound's inhibitory action is highly specific to this function of SR-BI and does not interfere with general endocytic pathways.[3] Notably, this compound does not inhibit the SR-BI-mediated uptake of fatty acids, a function also performed by the related scavenger receptor CD36, highlighting its specificity. While direct quantitative data on the effect of this compound on CD36-mediated lipid uptake is limited, the available evidence points towards a high degree of specificity for SR-BI's role in cholesterol transport.
Quantitative Analysis: this compound Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for SR-BI-mediated processes. This data, gathered from multiple studies, demonstrates the high potency of this compound.
| Target Receptor | Assay Type | Ligand | Cell Line | IC50 Value | Reference |
| SR-BI | DiI-HDL Uptake | DiI-labeled HDL | ldlA[mSR-BI] | 60 nM | [1] |
| SR-BI | [3H]CE-HDL Uptake | [3H]Cholesteryl Ester-labeled HDL | ldlA[mSR-BI] | 110 nM | [1] |
| SR-BI | [3H]CE-HDL Uptake | [3H]Cholesteryl Ester-labeled HDL | Liposomes with mSR-BI | 57 nM | [1] |
| SR-BI | DiI-HDL Uptake | DiI-labeled HDL | Cell-based radioactive binding assay | 15 nM | [4] |
Specificity Profile of this compound
A critical aspect of any pharmacological inhibitor is its specificity. The following points summarize the known specificity profile of this compound:
-
Primary Target: SR-BI: Multiple studies have confirmed that this compound directly binds to and inhibits SR-BI.[4][5] Its mechanism involves the inhibition of lipid transfer without affecting the initial binding of HDL to the receptor.[2] In fact, this compound has been observed to increase the binding affinity of HDL for SR-BI.[2][3]
-
No Effect on General Endocytosis: this compound has been shown to be specific for the SR-BI pathway and does not interfere with clathrin-dependent or -independent endocytic pathways, nor does it disrupt the secretory pathway or the actin and tubulin cytoskeletons.[3]
-
Potential for Off-Target Effects within the BLT Family: It is important to note that other compounds within the "Block Lipid Transport" (BLT) family may exhibit different specificity profiles. For instance, BLT-4 has been shown to inhibit ABCA1, another key protein in cholesterol efflux. This highlights the specific nature of this compound's selectivity for SR-BI.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methods used to assess the specificity of this compound.
SR-BI-Mediated DiI-HDL Uptake Inhibition Assay
This cell-based assay is a common method to quantify the inhibitory effect of compounds on SR-BI-mediated lipid uptake.
References
Evaluating the On-Target Efficacy of BLT-1 in New Model Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Block Lipid Transport-1 (BLT-1), a selective inhibitor of the Scavenger Receptor B, type 1 (SR-BI), with alternative inhibitors. It aims to objectively evaluate the on-target efficacy of these compounds, supported by experimental data from various model systems, to aid in the selection of the most appropriate research tools and potential therapeutic agents.
Introduction to SR-BI and the Role of this compound
Scavenger Receptor B, type 1 (SR-BI) is a crucial membrane receptor involved in the selective uptake of cholesteryl esters from high-density lipoproteins (HDL).[1][2] This process is vital for reverse cholesterol transport and plays a significant role in cellular cholesterol homeostasis.[3][4] Beyond its role in lipid metabolism, SR-BI has been implicated in various physiological and pathological processes, including cancer progression, where it can facilitate the uptake of lipids to fuel rapidly proliferating tumor cells.[1][5] In cancer cells, the interaction of HDL with SR-BI can activate pro-survival signaling pathways such as PI3K/Akt and Erk1/2.[1][5]
This compound was one of the first small molecule inhibitors discovered to specifically block the lipid transport functions of SR-BI.[6] It achieves this by targeting a cysteine residue (Cys384) in the extracellular domain of the receptor.[1] While a potent inhibitor, this compound has limitations, including cellular toxicity and off-target effects such as copper chelation.[2][7] These drawbacks have spurred the development of newer generation SR-BI inhibitors with improved pharmacological profiles.
Comparative Efficacy of SR-BI Inhibitors
The on-target efficacy of this compound and its alternatives has been evaluated in several model systems, primarily focusing on their ability to inhibit SR-BI-mediated lipid uptake and cell proliferation. The following tables summarize the available quantitative data.
| Inhibitor | Model System | Assay | IC50 Value | Reference |
| This compound | ldlA[mSR-BI] cells | DiI-HDL Uptake | 60 nM | [6] |
| ldlA[mSR-BI] cells | [3H]CE-HDL Uptake | 110 nM | [6] | |
| Huh 7.5.1 cells | HCV Entry | 0.96 µM | [6] | |
| ML278 | ldlA[mSR-BI] cells | DiI-HDL Uptake | 0.93 nM | [8] |
| ITX5061 | ldlA[mSR-BI] cells | DiI-HDL Uptake | 254 nM | [8] |
| ML279 | ldlA[mSR-BI] cells | DiI-HDL Uptake | 17 nM | [9] |
| ldlA[mSR-BI] cells | [3H]CE-HDL Uptake | 5 nM | [9] |
Table 1: Comparison of IC50 Values for SR-BI-Mediated Lipid Uptake Inhibition. This table highlights the half-maximal inhibitory concentration (IC50) of various SR-BI inhibitors in cell-based lipid uptake assays. Lower values indicate higher potency.
| Inhibitor | Cell Line | Assay | Concentration | Effect | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | Cell Proliferation | 50-100 nM | Significant decrease in proliferation | [10] |
Table 2: Effect of this compound on Cancer Cell Proliferation. This table shows the impact of this compound on the proliferation of a triple-negative breast cancer cell line.
Experimental Protocols
DiI-HDL Uptake Assay
This assay is a common method to assess SR-BI-mediated lipid uptake.
-
Cell Culture: ldlA[mSR-BI] cells, which are Chinese hamster ovary cells deficient in the LDL receptor but overexpressing murine SR-BI, are plated in 384-well plates.[8]
-
Compound Incubation: Cells are pre-incubated with the test compounds (e.g., this compound, ML278) at various concentrations for 1 hour at 37°C.[11]
-
DiI-HDL Addition: DiI-HDL (HDL labeled with the fluorescent lipid DiI) is added to the wells at a final concentration of 10 µg of protein/mL.[8]
-
Incubation and Measurement: After a 2-hour incubation at 37°C, the medium is removed, and the cells are washed. The cellular uptake of DiI is quantified by measuring fluorescence using a plate reader.[8]
-
Data Analysis: The results are normalized to controls (cells with no inhibitor) to determine the percentage of inhibition and calculate the IC50 value.[11]
Cell Proliferation Assay (MTT or WST-1 based)
This assay measures the metabolic activity of cells, which correlates with cell number, to assess the anti-proliferative effects of the inhibitors.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.[12]
-
Treatment: The cells are treated with various concentrations of the SR-BI inhibitors (e.g., this compound) or a vehicle control.[10]
-
Incubation: The plates are incubated for a predetermined period (e.g., 24-72 hours) to allow for effects on cell proliferation.[13]
-
Reagent Addition: A solution of MTT or WST-1 is added to each well.[12]
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of the reagent into a colored formazan product by metabolically active cells. The absorbance is then measured using a microplate reader.[12]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation inhibition compared to the control.[13]
Zebrafish Embryo Development Assay
This in vivo model can be used to assess the toxicity and off-target effects of compounds.
-
Embryo Collection and Staging: Fertilized zebrafish eggs are collected and staged.[9]
-
Compound Exposure: Embryos at a specific developmental stage (e.g., 6 hours post-fertilization) are placed in multi-well plates containing embryo medium with different concentrations of the test compound (e.g., this compound).[7][14]
-
Incubation: The embryos are incubated at 28°C for a specified period (e.g., up to 120 hours post-fertilization).[9]
-
Phenotypic Analysis: Embryos are regularly observed under a microscope for developmental abnormalities, such as notochord defects, brain ventricle enlargement, and changes in pigmentation.[7]
-
Copper Rescue Experiment: To test for copper chelation, a parallel experiment can be conducted where embryos are co-incubated with the test compound and a copper source (e.g., cupric chloride) to see if the toxic phenotype is rescued.[7]
Visualizing Mechanisms and Workflows
SR-BI Signaling Pathway in Cancer Cells
The following diagram illustrates the signaling cascade initiated by the interaction of HDL with SR-BI in cancer cells, leading to cell proliferation and migration. Inhibition of SR-BI by compounds like this compound can disrupt these pathways.
Caption: SR-BI signaling cascade in cancer cells.
Experimental Workflow for Comparing SR-BI Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation and comparison of SR-BI inhibitors.
Caption: Workflow for evaluating SR-BI inhibitors.
Conclusion
This compound has been a foundational tool for studying the function of SR-BI. However, the development of newer inhibitors such as ML278 and ML279 represents a significant advancement, offering superior potency and improved safety profiles.[8][9] While direct comparative studies in a wide range of new in vivo model systems are still emerging, the available data strongly suggest that these next-generation inhibitors are more suitable for both in vitro and future in vivo research. The off-target copper-chelating activity of this compound, as demonstrated in the zebrafish model, further underscores the need for caution and the use of more specific alternatives in experimental settings.[7] Researchers should carefully consider the specific requirements of their model systems and experimental goals when selecting an SR-BI inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SR-BI, a Multifunctional Receptor in Cholesterol Homeostasis and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The zebrafish embryo as an in vivo model for screening nanoparticle-formulated lipophilic anti-tuberculosis compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a specific inhibitor of the HDL receptor SR-BI, induces a copper-dependent phenotype during zebrafish development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of chemical inhibitors of the selective transfer of lipids mediated by the HDL receptor SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of embryotoxicity using the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the Molecular Target of Small Molecule Inhibitors of HDL Receptor SR-BI Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Large-Scale Assessment of the Zebrafish Embryo as a Possible Predictive Model in Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Leukotriene B4 Receptor 1 (BLT-1) Effects Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional roles and signaling mechanisms of the Leukotriene B4 Receptor 1 (BLT-1) in various cell types. This compound, a high-affinity G protein-coupled receptor for the potent lipid chemoattractant Leukotriene B4 (LTB4), is a critical mediator of inflammatory and immune responses.[1][2][3] Its expression and downstream effects vary significantly among different cells, making it a key target for therapeutic intervention in a range of diseases, from autoimmune disorders to cancer.[4][5]
Comparative Data on this compound Function
The following table summarizes the key effects of this compound activation across several primary and cancer cell lines, supported by quantitative experimental data.
| Cell Type | Key Effects of this compound Activation | Supporting Experimental Data |
| Neutrophils | Potent chemoattraction, adhesion, extravasation, and infiltration into inflamed tissues.[6][7][8] | This compound inhibition suppressed synovial neutrophil infiltration by 99.9% in a mouse model of arthritis.[7] In experimental spinal cord injury, this compound knockout mice showed significantly suppressed neutrophil infiltration (211.8 ± 14.0 cells/mm²) compared to wild-type mice (296.9 ± 13.0 cells/mm²).[8] |
| Mediates neutrophil apoptosis and is critical for the resolution of inflammation.[9] | This compound deficient neutrophils are defective in their ability to undergo apoptosis due to a lack of LTB4-mediated down-regulation of cAMP.[9] | |
| T Cells (CD4+ & CD8+) | Mediates chemotaxis and recruitment of effector T cells to sites of inflammation and tumors.[1][2][10][11] | This compound expression is significantly enriched on EBV-specific CD8+ T cells during acute infection.[1] this compound deficient mice show significantly reduced CD8+ T-cell infiltration into tumors.[10] |
| Co-expression with inflammatory chemokine receptors (CCR1, CCR2, CCR6, CXCR1).[1] | A larger proportion of peripheral blood this compound+ T cells express effector cytokines like IFNγ and IL-4 compared to this compound- T cells.[1] | |
| Dendritic Cells (DCs) | Promotes production of pro-inflammatory cytokines (IL-6, TNF-α, IL-12). | This compound deficiency in DCs leads to reduced production of IL-6, TNF-α, and IL-12, alleviating TNBS-induced colitis. |
| Modulates differentiation of T helper cells towards Th1 and Th17 phenotypes. | This compound signaling in DCs is crucial for the adaptive immune mechanisms of T-cell-dependent IBD models. | |
| Macrophages | Promotes pro-inflammatory phenotype (M1) and cytokine production, particularly in adipose tissue.[12][13] | In aged mice, this compound expression is highest in visceral adipose tissue macrophages. Treatment with a this compound antagonist (U75302) in aged mice with endotoxemia resulted in an increase in anti-inflammatory macrophages and reduced IL-6.[12][13] |
| Breast Cancer Cells | Confers resistance to TGF-β1-induced growth inhibition by phosphorylating the Smad3 linker region.[14] | Ectopic expression of this compound in breast cancer cell lines fully abrogated TGF-β1-induced cell cycle arrest.[14] |
| Promotes cancer cell proliferation through a constitutively active signaling pathway.[14] | In human breast cancer tissues, the expression level of phosphorylated Smad3 linker region has a positive correlation with this compound expression.[14] |
Signaling Pathways and Experimental Workflows
The diverse effects of this compound are mediated through distinct signaling cascades that are often cell-type specific. The following diagrams illustrate these pathways and a typical experimental workflow used to study this compound function.
Detailed Experimental Protocols
1. Neutrophil Chemotaxis Assay (Transwell/Boyden Chamber)
This protocol is used to quantify the chemotactic response of neutrophils to LTB4.
-
Cell Preparation: Isolate primary neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the purified neutrophils in an appropriate assay medium (e.g., HBSS with 0.1% BSA) at a concentration of 1x10⁶ cells/mL.
-
Assay Setup:
-
Place a transwell insert with a polycarbonate membrane (typically 3-5 µm pore size for neutrophils) into the wells of a 24-well plate.
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM LTB4) to the lower chamber (the well). To test inhibitors, the antagonist (e.g., U75302) can be added to both upper and lower chambers.
-
Add 100 µL of the neutrophil cell suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification:
-
Carefully remove the transwell insert. Scrape off the non-migrated cells from the top side of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom side of the membrane with methanol and stain with a suitable dye (e.g., Giemsa or DAPI).
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. The results are often expressed as a chemotactic index (fold increase in migration over the negative control).
-
2. Flow Cytometry Analysis of this compound Expression on T Cells
This method is used to identify and quantify T cell populations expressing this compound, as described in studies of human peripheral blood.[1]
-
Cell Staining:
-
Obtain peripheral blood mononuclear cells (PBMCs) from blood samples via density gradient centrifugation.
-
Aliquot approximately 1-2x10⁶ PBMCs per tube.
-
Wash cells with FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies for 30 minutes at 4°C in the dark. A typical panel would include:
-
Anti-CD3 (to identify T cells)
-
Anti-CD4 or Anti-CD8 (to identify T cell subsets)
-
Anti-BLT1
-
Antibodies against other markers of interest (e.g., chemokine receptors like CXCR1, CCR5).
-
-
-
Data Acquisition: Wash the stained cells twice with FACS buffer to remove unbound antibodies. Resuspend the cells in 300-500 µL of FACS buffer. Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., >100,000) for robust analysis.
-
Data Analysis:
-
Use analysis software (e.g., FlowJo) to "gate" on the lymphocyte population based on forward and side scatter (FSC/SSC) properties.
-
From the lymphocyte gate, identify T cells (CD3+).
-
Further gate on CD4+ and CD8+ subsets.
-
Within each T cell subset, quantify the percentage of cells expressing this compound and the mean fluorescence intensity (MFI) of this compound expression.
-
The LTB4-BLT-1 signaling axis is a pleiotropic pathway with distinct and critical functions that vary by cell type. In immune cells like neutrophils and T cells, it is a primary driver of recruitment to inflammatory sites, making it a promising target for anti-inflammatory therapies.[11][15][16] In macrophages, its role in promoting a pro-inflammatory state highlights its relevance in chronic conditions like obesity-related inflammation.[12][13] Conversely, in the context of cancer, this compound signaling can promote tumor survival by overriding natural growth-inhibitory pathways, suggesting that this compound antagonists could serve as valuable adjuncts in oncology.[14] A thorough understanding of these cell-specific effects is essential for the strategic development of targeted therapeutics that can modulate the LTB4-BLT-1 pathway for maximal benefit and minimal side effects.
References
- 1. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptor BLT1 mediates early effector T cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The LTB4-BLT1 Axis Mediates Neutrophil Infiltration and Secondary Injury in Experimental Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leukotriene B4 receptor BLT1 signaling is critical for neutrophil apoptosis and resolution of experimental Lyme arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoattractant receptors BLT1 and CXCR3 regulate antitumor immunity by facilitating CD8+ T cell migration into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BLT1-mediated T cell trafficking is critical for rejection and obliterative bronchiolitis after lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conservancy.umn.edu [conservancy.umn.edu]
- 14. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight - The receptor BLT1 is essential on neutrophils in a mouse model of mucous membrane pemphigoid [insight.jci.org]
- 16. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
independent verification of published BLT-1 findings
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a specific inhibitor of the HDL receptor SR-BI, induces a copper-dependent phenotype during zebrafish development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A turn on and a turn off: BLT1 and BLT2 mechanisms in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BLT-1: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and stewardship. This document provides essential guidance on the proper disposal procedures for BLT-1, a compound identified as harmful if swallowed and highly toxic to aquatic life. Adherence to these protocols is imperative to protect both laboratory personnel and the environment.
Key Hazard Information for this compound
A thorough understanding of the hazards associated with this compound is the foundation of its safe handling and disposal. The following table summarizes the critical hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | P391: Collect spillage.[1] |
Step-by-Step Disposal Protocol for this compound
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste and managed by a licensed disposal facility.[1] Under no circumstances should this compound or materials contaminated with it be disposed of in standard laboratory trash or poured down the drain.
1. Waste Segregation and Collection:
-
Identify all this compound waste streams: This includes unused or expired this compound, solutions containing this compound, and any materials that have come into contact with the chemical, such as pipette tips, gloves, weigh boats, and contaminated labware.
-
Use designated waste containers: Collect all this compound waste in a dedicated, leak-proof, and chemically compatible container. The container must have a secure lid to prevent spills and the release of vapors.
2. Labeling of Waste Containers:
-
Clear and accurate labeling is mandatory. The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment"). Consult your institution's Environmental Health and Safety (EHS) office for specific labeling requirements.
3. Storage of Chemical Waste:
-
Store waste in a designated and secure location: The waste container should be stored in a secondary containment tray in a well-ventilated area, away from general laboratory traffic and incompatible materials.
-
Follow recommended storage temperatures: For the pure compound, adhere to the recommended storage conditions, which may include storage at -20°C for the powder form or -80°C when in solvent.[1]
4. Final Disposal:
-
Contact your EHS office: When the waste container is ready for disposal, contact your institution's EHS office or the designated hazardous waste management provider to arrange for pickup.
-
Do not attempt to treat the waste: Unless you have a specific, validated, and approved protocol from your EHS office for the neutralization of this compound, do not attempt any chemical treatment of the waste.
Experimental Protocols
This document does not cite specific experiments. The disposal procedures outlined are based on the inherent hazardous properties of the this compound compound. Researchers must incorporate these disposal steps into their specific experimental protocols involving this compound.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the necessary steps from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling BLT-1
Essential Safety and Handling Guide for BLT-1
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (Block lipid transport-1). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Chemical Information
| Property | Value |
| Synonyms | Block lipid transport-1, BLT1 |
| CAS Number | 321673-30-7[1] |
| Molecular Formula | C₁₂H₂₃N₃S[2] |
| Molecular Weight | 241.40[2] |
| Description | A thiosemicarbazone copper chelator and a selective inhibitor of the HDL receptor SR-BI.[2][3][4] |
| Appearance | White to tan powder.[5] |
| Solubility | Soluble in DMSO (≥13 mg/mL) and Ethanol (48 mg/mL); insoluble in water.[2][5] |
Hazard Identification
This compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4).[1]
-
Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[1]
Personal Protective Equipment (PPE)
Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are fundamental.[1] The following table summarizes the mandatory personal protective equipment for handling this compound.[1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields.[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Impervious Clothing | A buttoned lab coat is required to protect skin and clothing. |
| Respiratory Protection | Suitable Respirator | Required when engineering controls are insufficient or during aerosol-generating procedures. |
Operational and Disposal Plans
Strict adherence to the following protocols for handling and disposal is mandatory to ensure safety and prevent environmental contamination.
Handling and Storage Protocol
-
Preparation : Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Personal Protective Equipment : Don all required PPE as detailed in the table above before handling this compound.
-
Handling : Avoid direct contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the designated work area.[1]
-
Storage : Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] Store the powder at -20°C and solutions at -80°C.[1]
Disposal Plan
This compound and its container must be disposed of as hazardous waste.[6]
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents at an approved waste disposal plant.[1] |
| Contaminated Labware | Collect and transfer to a designated chemical waste container for disposal in accordance with local regulations. |
| Contaminated PPE | Dispose of gloves and other disposable PPE in a biohazard waste container.[7] |
Emergency Procedures
Immediate and appropriate response to accidental exposure or spillage is critical.
| Emergency Scenario | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, holding eyelids apart. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[1] |
| Spillage | Collect spillage to prevent it from entering drains or water courses.[1] Contain the spill and clean the area as per laboratory protocols for hazardous materials. |
Visual Workflow and Safety Diagrams
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Standard operational workflow for handling this compound.
Caption: Decision-making process for emergency response to this compound exposure.
References
- 1. This compound|321673-30-7|MSDS [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. datasheet.datasheetarchive.com [datasheet.datasheetarchive.com]
- 7. addgene.org [addgene.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
